Product packaging for Asperlactone(Cat. No.:CAS No. 76375-62-7)

Asperlactone

Cat. No.: B158665
CAS No.: 76375-62-7
M. Wt: 184.19 g/mol
InChI Key: VMLNPJDEXLLCQG-DGCAKLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asperlactone is a member of the class of butenolides that is furan-2(5H)-one substituted by (2S,3S)-3-methyloxiran-2-yl and (1S)-1-hydroxyethyl group at positions 3 and 5R, respectively. It is a secondary metabolite isolated from Aspergillus ochraceus that exhibits antifungal and antibacterial properties. It has a role as a mycotoxin, an Aspergillus metabolite, an antibacterial agent and an insect growth regulator. It is a butenolide, an epoxide, a secondary alcohol, a polyketide and an antibiotic antifungal agent.
This compound has been reported in Exophiala and Aspergillus melleus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B158665 Asperlactone CAS No. 76375-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNPJDEXLLCQG-DGCAKLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC(OC2=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227215
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76375-62-7
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Asperlactone: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlactone is a polyketide-derived secondary metabolite produced by certain species of the fungal genus Aspergillus. First identified in Aspergillus melleus and also found in Aspergillus ochraceus, this butenolide compound has demonstrated notable biological activities, including antifungal and antibacterial properties.[1] Its unique structure, featuring an epoxide ring, makes it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of this compound, tailored for a scientific audience. All quantitative data is presented in structured tables, and experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, which have been pivotal in the development of numerous pharmaceuticals. The genus Aspergillus is a prolific producer of such compounds. This compound, a polyketide mycotoxin, is one such metabolite that has garnered scientific interest.[1] It belongs to the butenolide class of compounds, characterized by a furan-2(5H)-one ring structure.[1] The presence of a reactive epoxide functional group suggests potential for covalent interactions with biological macromolecules, a common mechanism for the bioactivity of many natural products. Understanding the discovery, biosynthesis, and methods for obtaining pure this compound is crucial for unlocking its full therapeutic potential.

Discovery and Producing Organisms

This compound was first discovered as a metabolite of Aspergillus melleus.[2][3] Subsequent studies have also identified its production by other Aspergillus species, including Aspergillus ochraceus. These fungi are widespread in the environment and are known to produce a diverse array of secondary metabolites. The production of this compound, like many fungal secondary metabolites, is often influenced by culture conditions such as the composition of the growth medium, temperature, and aeration.

Biosynthesis of this compound

This compound is a polyketide, synthesized through the acetate-malonate pathway. Isotopic labeling studies have shown that its carbon skeleton is derived from the head-to-tail condensation of acetate units. The biosynthesis is closely related to that of another co-metabolite, aspyrone. A proposed biosynthetic pathway involves the formation of a linear polyketide chain, which then undergoes a series of enzymatic modifications including cyclization, oxidation, and epoxidation to yield the final this compound structure. A key intermediate in this proposed pathway is a diepoxide, which can be converted to either aspyrone or this compound.

asperlactone_biosynthesis Proposed Biosynthetic Pathway of this compound Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Linear_Polyketide Linear Polyketide Intermediate Polyketide_Synthase->Linear_Polyketide Cyclization_Oxidation Cyclization & Oxidation Linear_Polyketide->Cyclization_Oxidation Diepoxide_Intermediate Diepoxide Intermediate Cyclization_Oxidation->Diepoxide_Intermediate Aspyrone Aspyrone Diepoxide_Intermediate->Aspyrone This compound This compound Diepoxide_Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound from acetate.

Experimental Protocols

Fungal Culture and Fermentation

A detailed protocol for the cultivation of Aspergillus species for this compound production is outlined below. This protocol is a generalized procedure and may require optimization based on the specific strain and laboratory conditions.

Materials:

  • Aspergillus melleus or Aspergillus ochraceus culture

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox broth or other suitable liquid fermentation medium

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Strain Activation: Inoculate the Aspergillus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the sporulated agar into a flask containing the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). Incubate under the same conditions as the seed culture for 7-14 days. The fermentation progress can be monitored by observing changes in the culture broth and mycelial growth.

Extraction of this compound

The following is a general procedure for the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. For each extraction, shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Extraction of Mycelia (Optional): The mycelial mass can be extracted separately with a polar organic solvent like methanol or acetone to recover any intracellular this compound. This extract can then be concentrated and partitioned between water and ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. Chromatographic techniques are essential for this purpose.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (for final purification)

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol or acetonitrile in water.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

asperlactone_isolation_workflow General Workflow for this compound Isolation and Purification Start Aspergillus Culture Fermentation Fermentation Start->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₂O₄
Molecular Weight184.19 g/mol
Exact Mass184.0736 g/mol
Spectroscopic Data for this compound

Table 5.2.1: ¹H NMR Spectroscopic Data (Template)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-XValuee.g., d, t, q, mValue
............

Table 5.2.2: ¹³C NMR Spectroscopic Data (Template)

PositionChemical Shift (δ, ppm)
C-XValue
......

Table 5.2.3: Mass Spectrometry Data (Template)

Ionization Modem/z [M+H]⁺Key Fragment Ions (m/z)
ESI⁺ValueList of fragment m/z values

Biological Activity and Mechanism of Action

This compound has been reported to exhibit antifungal and antibacterial activities. While the precise mechanism of action has not been extensively elucidated, its anti-inflammatory properties have been noted. Specifically, this compound has been shown to inhibit the release of superoxide anions in fMLP-stimulated human neutrophils. This suggests a potential interference with inflammatory signaling pathways, possibly involving NADPH oxidase or related cellular processes. Further research is required to fully understand the molecular targets and signaling cascades affected by this compound.

asperlactone_moa Postulated Mechanism of Anti-inflammatory Action of this compound fMLP fMLP Stimulation Neutrophil Human Neutrophil fMLP->Neutrophil Signaling_Cascade Inflammatory Signaling Cascade Neutrophil->Signaling_Cascade NADPH_Oxidase NADPH Oxidase Activation Signaling_Cascade->NADPH_Oxidase Superoxide_Release Superoxide Anion Release NADPH_Oxidase->Superoxide_Release This compound This compound This compound->Signaling_Cascade Inhibition

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Conclusion

This compound represents a promising natural product from the Aspergillus genus with documented antimicrobial and anti-inflammatory activities. This guide has provided a detailed overview of its discovery, biosynthesis, and the methodologies required for its production and purification. While the fundamental aspects of its biology and chemistry are understood, there remains a significant opportunity for further research, particularly in elucidating its precise mechanism of action and exploring its full therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers embarking on the study of this intriguing fungal metabolite. Further investigation is warranted to obtain and publish detailed spectroscopic data to facilitate its unambiguous identification and to explore its effects on various cellular signaling pathways.

References

Asperlactone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone is a polyketide-derived secondary metabolite produced by various fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus melleus.[1] This butenolide compound has garnered interest within the scientific community due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. A thorough understanding of its chemical architecture, particularly its absolute stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth analysis of this compound's structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Identity and Physicochemical Properties

This compound is characterized by a core furan-2(5H)-one (butenolide) ring, substituted with a hydroxyethyl group at position 5 and a methyloxirane (epoxide) group at position 4.[1] The molecule contains four chiral centers, leading to a specific and crucial three-dimensional arrangement of its atoms.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
IUPAC Name (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one[1]
CAS Number 76375-62-7
Appearance Yellow oil
Solubility Soluble in DMSO, methanol, acetone
InChI Key VMLNPJDEXLLCQG-DGCAKLBHSA-N
SMILES C[C@H]1--INVALID-LINK--C2=C--INVALID-LINK----INVALID-LINK--O

Stereochemistry and Absolute Configuration

The biological activity of many natural products is intrinsically linked to their precise three-dimensional structure. This compound possesses four stereocenters, and its absolute configuration has been determined as (2R, 1'S, 2''S, 3''S). This specific arrangement is critical for its interaction with biological targets.

The IUPAC name, (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one, precisely defines the spatial orientation of the substituents around each chiral carbon atom according to the Cahn-Ingold-Prelog priority rules.

Below is a diagram illustrating the chemical structure of this compound with the defined stereochemistry at each chiral center.

asperlactone_structure This compound Chemical Structure and Stereochemistry C1 C C2 C C1->C2 C8 C C1->C8 S1 (R) C3 C C2->C3 O2 O C2->O2 =O C4 C C3->C4 C5 C C3->C5 O1 O C4->O1 O1->C1 C6 C C5->C6 S3 (S) O3 O C6->O3 C7 C C6->C7 S4 (S) O3->C5 O4 O C8->O4 OH C9 C C8->C9 S2 (S)

Caption: Chemical structure of this compound with stereochemical assignments.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available dataset of the original NMR spectra can be challenging to locate, biosynthetic studies have provided valuable insights into its carbon skeleton. The following table summarizes the expected and reported spectroscopic characteristics.

Table 2: Key Spectroscopic Data for this compound

TechniqueData
¹H NMR Identity determined by ¹H-NMR. Expected signals would include doublets for the methyl groups, multiplets for the methine protons on the epoxide and butenolide rings, and a quartet and doublet for the hydroxyethyl side chain.
¹³C NMR Biosynthetic studies utilizing ¹³C-labeled precursors have confirmed the connectivity of the carbon skeleton. Key signals would include those for the lactone carbonyl, olefinic carbons, carbons of the epoxide ring, and the oxygenated carbons of the side chain.
Mass Spec. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₉H₁₂O₄.
Infrared (IR) Expected characteristic absorptions for hydroxyl (-OH), lactone carbonyl (C=O), and C-O stretching vibrations.

Experimental Protocols

Isolation from Aspergillus melleus

The following is a generalized protocol based on methods for isolating polyketide metabolites from Aspergillus species. The original isolation of this compound was performed from cultures of Aspergillus melleus.

  • Fungal Cultivation: Aspergillus melleus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions at an appropriate temperature (typically 25-28°C) for a period of 14-21 days to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth are separated by filtration. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.

  • Crude Extract Preparation: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by analytical TLC, are further purified using preparative TLC or HPLC (often with a reversed-phase C18 column) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods as outlined in Table 2.

isolation_workflow General Workflow for this compound Isolation and Characterization cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Characterization cultivation Fungal Cultivation (Aspergillus melleus) extraction Solvent Extraction (Mycelium & Broth) cultivation->extraction concentrate Concentration (Crude Extract) extraction->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom hplc Preparative HPLC (Pure this compound) column_chrom->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms structure Structure Elucidation & Stereochemistry nmr->structure ms->structure

Caption: A generalized experimental workflow for the isolation and characterization of this compound.

Determination of Absolute Stereochemistry

The definitive assignment of the absolute configuration of a chiral molecule like this compound typically relies on one or more of the following advanced analytical techniques:

  • X-ray Crystallography: If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.

  • Chiral Synthesis: The total synthesis of all possible stereoisomers of this compound and comparison of their spectroscopic data and optical rotation with those of the natural product provides a definitive proof of structure.

  • NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method): By forming esters of the hydroxyl group with chiral reagents (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), it is possible to deduce the absolute configuration at the adjacent stereocenter by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.

  • Circular Dichroism (CD) Spectroscopy: Comparison of the experimental CD spectrum with theoretically calculated spectra for the possible stereoisomers can be a powerful tool for assigning the absolute configuration.

Biological Activity and Future Directions

This compound has been reported to exhibit a range of biological activities, including:

  • Antifungal and Antibacterial Activity

  • Nematicidal and Insecticidal Properties

  • Anti-inflammatory Activity: It has been shown to inhibit superoxide anion generation in fMLP-stimulated human neutrophils.

The presence of the strained epoxide ring and the electrophilic α,β-unsaturated lactone system are likely key pharmacophores responsible for its bioactivity, potentially acting as Michael acceptors for nucleophilic residues in biological targets.

For drug development professionals, this compound represents an interesting scaffold. Future research could focus on the total synthesis of this compound and its analogues to conduct structure-activity relationship (SAR) studies. This would enable the optimization of its biological activity and the development of more potent and selective therapeutic agents. Furthermore, identifying the specific molecular targets of its anti-inflammatory and antimicrobial actions will be crucial for understanding its mechanism and potential clinical applications.

References

The Biosynthesis of Asperlactone in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone is a polyketide-derived secondary metabolite produced by several species of the fungal genus Aspergillus, including A. melleus, A. ochraceus, and A. westerdijkiae. It exhibits a range of biological activities, including antifungal and antibacterial properties, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. This document also outlines relevant experimental protocols and presents available data to facilitate further research and exploitation of this promising natural product.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the polyketide pathway, with 6-methylsalicylic acid (6-MSA) serving as a key precursor. A central enzyme in this process is a polyketide synthase (PKS).

Key Gene and Enzyme

The primary enzyme responsible for the initial steps of this compound biosynthesis is a 6-methylsalicylic acid synthase (6-MSAS). In Aspergillus westerdijkiae, a 5298 bp polyketide synthase gene, designated "aomsas ," has been identified and cloned. The protein encoded by aomsas shows 40-56% identity with other fungal 6-MSAS genes.[1] Gene knockout studies have demonstrated that the deletion of aomsas results in the complete cessation of this compound, isothis compound, and 6-MSA production, confirming its essential role in the pathway.[1]

Proposed Biosynthetic Steps

Based on isotopic labeling and chemical complementation studies, a hypothetical biosynthetic pathway for this compound has been proposed. The pathway is believed to proceed through several key intermediates.

A proposed biosynthetic pathway for this compound is as follows:

  • Formation of 6-Methylsalicylic Acid (6-MSA): The aomsas encoded polyketide synthase catalyzes the condensation of one acetyl-CoA and three malonyl-CoA molecules to produce 6-MSA.

  • Ring Opening of 6-MSA: The aromatic ring of 6-MSA is opened through an uncharacterized mechanism to form a linear polyketide chain.

  • Formation of a Diepoxide Intermediate: This linear precursor undergoes epoxidation to form a diepoxide. This diepoxide is considered a crucial branching point in the pathway.

  • Formation of Aspyrone and this compound: The diepoxide intermediate can be further processed to yield either aspyrone or this compound.[1] Chemical complementation experiments, where a ∆aomsas mutant was fed with 6-MSA, aspyrone, and the diepoxide, restored the production of this compound and isothis compound, supporting their roles as intermediates.[1]

Asperlactone_Biosynthesis Acetyl-CoA + 3x Malonyl-CoA Acetyl-CoA + 3x Malonyl-CoA 6-Methylsalicylic Acid (6-MSA) 6-Methylsalicylic Acid (6-MSA) Acetyl-CoA + 3x Malonyl-CoA->6-Methylsalicylic Acid (6-MSA) aomsas (PKS) Linear Polyketide Linear Polyketide 6-Methylsalicylic Acid (6-MSA)->Linear Polyketide Ring Opening Diepoxide Intermediate Diepoxide Intermediate Linear Polyketide->Diepoxide Intermediate Epoxidation Aspyrone Aspyrone Diepoxide Intermediate->Aspyrone This compound This compound Diepoxide Intermediate->this compound Gene_Knockout_Workflow sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Clone into Cas9/sgRNA vector Protoplast Transformation Protoplast Transformation Vector Construction->Protoplast Transformation Selection of Transformants Selection of Transformants Protoplast Transformation->Selection of Transformants Genomic DNA Extraction Genomic DNA Extraction Selection of Transformants->Genomic DNA Extraction PCR Verification PCR Verification Genomic DNA Extraction->PCR Verification Sequencing Sequencing PCR Verification->Sequencing Metabolite Analysis of Mutant Metabolite Analysis of Mutant Sequencing->Metabolite Analysis of Mutant

References

A Technical Guide to Asperlactone-Producing Fungal Strains: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a naturally occurring butenolide, a class of lactones with a four-carbon heterocyclic ring structure, that has garnered significant interest within the scientific community.[1] This polyketide-derived secondary metabolite, first isolated from members of the Aspergillus genus, exhibits a range of promising biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Its unique chemical structure and therapeutic potential make it a compelling target for natural product discovery and drug development.

This technical guide provides an in-depth overview of this compound, focusing on the fungal strains responsible for its production, detailed methodologies for its isolation and characterization, its biosynthetic pathway, and a summary of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the fields of mycology, natural product chemistry, and pharmacology.

This compound-Producing Fungal Strains

This compound is primarily produced by various species within the ubiquitous fungal genus Aspergillus. These filamentous fungi are found in a wide range of environments and are known for their ability to synthesize a diverse array of secondary metabolites.

Table 1: Fungal Strains Reported to Produce this compound

Fungal SpeciesSource/Host of IsolationReference(s)
Aspergillus ochraceusEnvironmental contamination sample, apple-packing house, Lleida, Spain; Rhizospheric soil of Bruguiera gymnorrhiza (Mangrove plant Rhizophoraceae), Hainan Island, China[1][3]
Aspergillus melleusNot specified
Aspergillus westerdijkiaeNot specified
Aspergillus phoenicisNot specified
Aspergillus creberNot specified
Aspergillus ochraceopetaliformisNot specified

Experimental Protocols

Fungal Cultivation for this compound Production

The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Optimization of media composition, pH, temperature, and aeration is crucial for maximizing yield.

Culture Media:

Several culture media have been successfully used for the cultivation of Aspergillus species for secondary metabolite production. These include:

  • Potato Dextrose Agar/Broth (PDA/PDB): A common and effective medium for the general growth of many fungi.

  • Malt Extract Agar/Broth (MEA/MEB): Another widely used medium that supports the growth and sporulation of Aspergillus species.

  • Czapek-Dox Agar/Broth: A defined medium that allows for more controlled studies of fungal metabolism.

  • Yeast Extract Sucrose (YES) Medium: A rich medium known to support the production of various secondary metabolites in Aspergillus.

General Cultivation Protocol:

  • Inoculation: Inoculate the desired culture medium with spores or mycelial fragments of the selected Aspergillus strain.

  • Incubation: Incubate the cultures at a temperature range of 25-30°C.

  • Aeration: For liquid cultures, provide adequate aeration through shaking (e.g., 150-200 rpm) to ensure optimal growth and metabolite production.

  • Fermentation Time: The optimal fermentation time for this compound production can vary but typically ranges from 7 to 21 days.

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures is a multi-step process involving solvent extraction and chromatographic techniques.

Extraction Protocol:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate and the mycelial mass separately with a non-polar organic solvent such as ethyl acetate. This is a commonly used solvent for extracting secondary metabolites of moderate polarity.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol (Column Chromatography):

  • Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica gel. The "dry pack" method, where the dry adsorbent is added to the column followed by the solvent, is a common technique.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column. Alternatively, for samples not readily soluble, a "dry loading" method can be employed where the extract is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified compound.

Characterization of this compound

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex biosynthetic pathway involving a polyketide synthase (PKS) enzyme. The biosynthesis is often linked to the production of other secondary metabolites, such as aspyrone. The genes responsible for the biosynthesis of this compound are typically found clustered together in the fungal genome.

The proposed biosynthetic pathway begins with the formation of a polyketide chain by the PKS. This chain then undergoes a series of modifications, including cyclization, oxidation, and rearrangement steps, to form the final this compound molecule. Key intermediates in the pathway include 6-methylsalicylic acid (6-MSA), aspyrone, and a diepoxide intermediate.

Asperlactone_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide MSA 6-Methylsalicylic Acid (6-MSA) Polyketide->MSA Cyclization & Aromatization Diepoxide Diepoxide Intermediate MSA->Diepoxide Ring Opening & Epoxidation Aspyrone Aspyrone Diepoxide->Aspyrone Rearrangement & Cyclization This compound This compound Diepoxide->this compound Alternative Rearrangement & Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, making it a molecule of interest for drug discovery.

Table 2: Biological Activities of this compound

ActivityAssayOrganism(s)Result (MIC/IC₅₀)Reference(s)
Antifungal Minimum Inhibitory Concentration (MIC)Candida albicans< 0.19 µg/mL
Aspergillus fumigatus< 0.19 µg/mL
Antibacterial Minimum Inhibitory Concentration (MIC)Bacillus subtilis5.30 ± 0.29 µM (for Butyrolactone I, a related compound)
Anti-inflammatory Inhibition of Nitric Oxide (NO) ProductionMurine Macrophages (RAW 264.7)Potent activity reported, specific IC₅₀ values for this compound require further investigation.

Note: Specific MIC and IC₅₀ values for this compound against a broader range of organisms are still under investigation and represent an area for future research.

Experimental and Logical Workflow

The process of working with this compound, from the initial isolation of the producing fungus to the evaluation of its biological activity, follows a logical workflow.

Asperlactone_Workflow cluster_0 Isolation & Cultivation cluster_1 Extraction & Purification cluster_2 Characterization cluster_3 Bioactivity Screening FungalIsolation Isolation of Fungal Strain Cultivation Cultivation in Liquid/Solid Media FungalIsolation->Cultivation Extraction Solvent Extraction Cultivation->Extraction Purification Column Chromatography Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure Structure Elucidation NMR->Structure MS->Structure Antimicrobial Antimicrobial Assays (MIC) Structure->Antimicrobial AntiInflammatory Anti-inflammatory Assays (IC50) Structure->AntiInflammatory Bioactivity Biological Activity Profile Antimicrobial->Bioactivity AntiInflammatory->Bioactivity

Caption: General workflow for this compound research.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. The Aspergillus species that produce this compound are readily culturable, and the methodologies for its isolation and characterization are well-established. Further research into the optimization of fermentation conditions to enhance yields, coupled with a more extensive evaluation of its biological activities and mechanism of action, will be crucial in unlocking the full potential of this compound as a lead compound for the development of new pharmaceuticals. This guide provides a solid foundation for researchers to embark on or continue their exploration of this fascinating fungal metabolite.

References

The Natural Occurrence of Asperlactone and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a naturally occurring butenolide, a class of lactones characterized by a furan-2(5H)-one core. First isolated from Aspergillus species, this polyketide-derived secondary metabolite has garnered interest within the scientific community due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound and its known analogs, detailing their sources, biosynthesis, and biological activities. The guide also includes detailed experimental protocols for isolation and characterization, and visual representations of key pathways and workflows to support further research and drug development efforts.

Natural Occurrence and Biosynthesis

This compound and its analogs are primarily produced by various species of fungi, particularly within the genus Aspergillus. These compounds are synthesized via the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi.

Producing Organisms

The known fungal producers of this compound and its analogs are summarized in the table below. The majority of these are species within the genus Aspergillus, highlighting its significance as a rich source of these bioactive compounds.

CompoundProducing Organism(s)Reference(s)
This compoundAspergillus melleus[2]
Aspergillus ochraceus[1][2]
Aspergillus westerdijkiae
Aspergillus sp.
Exophiala sp.
Isothis compoundAspergillus sp.
AspyroneAspergillus melleus
Asperphenols A and BAspergillus terreus
Butyrolactone I, III, VIIAspergillus sp.

Note: This table is not exhaustive and represents currently available data.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway, starting from the condensation of acetate units. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The biosynthesis is believed to share early steps with other polyketide metabolites produced by the same fungal strains. A proposed biosynthetic pathway is illustrated in the diagram below.

asperlactone_biosynthesis Proposed Biosynthetic Pathway of this compound acetate Acetate Units pks Polyketide Synthase (PKS) acetate->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate epoxidation Epoxidation polyketide_intermediate->epoxidation epoxide_intermediate Epoxide Intermediate epoxidation->epoxide_intermediate cyclization Cyclization & Rearrangement epoxide_intermediate->cyclization This compound This compound cyclization->this compound extraction_workflow General Workflow for Fungal Cultivation and Extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction inoculation Inoculation of Aspergillus sp. onto solid or liquid media incubation Incubation under controlled conditions (temperature, light, agitation) inoculation->incubation harvest Harvesting of mycelia and/or culture broth incubation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration of crude extract extraction->concentration signaling_pathways Potential Signaling Pathways Modulated by this compound This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibition? mapk MAPK Pathway This compound->mapk Inhibition? inflammatory_mediators Pro-inflammatory Mediators (e.g., cytokines, chemokines) nf_kb->inflammatory_mediators Activation mapk->inflammatory_mediators Activation

References

Spectroscopic and Biosynthetic Profile of Asperlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Asperlactone, a secondary metabolite produced by various fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus melleus.[1] This document is intended to serve as a comprehensive resource, presenting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, detailing the experimental protocols for their acquisition, and visualizing the biosynthetic pathway of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the molecular formula C₉H₁₂O₄, has been primarily achieved through NMR and MS techniques.[1] The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
Data not available in a consolidated table from the search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) [ppm]
Data not available in a consolidated table from the search results.

Note: The absence of consolidated NMR data in the provided search results prevents the population of these tables. Further targeted literature review is required to obtain these specific values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol [1]
Exact Mass 184.07355886 Da
Key Fragmentation Peaks (m/z) Specific fragmentation data for this compound is not detailed in the provided search results. General fragmentation patterns for five-membered lactones often involve the loss of CO and/or H₂O.

Experimental Protocols

The following sections describe the general methodologies for the isolation of this compound and its analysis by NMR and MS, based on common practices for fungal secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of an appropriate Aspergillus strain, followed by extraction and chromatographic purification of the secondary metabolites.

Figure 1: General Workflow for this compound Isolation

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Aspergillus sp. Culture B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Further Purification (e.g., HPLC) D->E F Pure this compound E->F

Caption: A generalized workflow for the isolation of this compound from fungal cultures.

NMR Spectroscopic Analysis

For structural elucidation, NMR spectra are recorded on a high-field spectrometer.

Protocol:

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

  • Data Processing: The acquired data is processed using appropriate software to obtain the final spectra.

Mass Spectrometric Analysis

HR-ESI-MS is typically used to obtain accurate mass and fragmentation data.

Protocol:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Mass spectra are acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized from acetate units. The proposed biosynthetic pathway involves the formation of a linear polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and oxidation, to form the final lactone structure.

Figure 2: Proposed Biosynthetic Pathway of this compound

G cluster_0 Precursors cluster_1 Polyketide Synthesis cluster_2 Post-PKS Modifications cluster_3 Final Product A Acetate Units B Linear Polyketide Intermediate A->B Polyketide Synthase C Cyclization & Rearrangement B->C D Epoxidation C->D E This compound D->E

References

The Biological Activity of Asperlactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Properties of a Fungal Secondary Metabolite

Introduction

Asperlactone is a butenolide secondary metabolite produced by various fungal species, including Aspergillus ochraceus and Aspergillus melleus.[1] As a member of the γ-butyrolactone class of compounds, which are known for a wide array of biological activities, this compound has garnered interest within the scientific community.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its assessment, and a discussion of its potential mechanisms of action and relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel bioactive compounds.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
IUPAC Name (5R)-5-[(1S)-1-hydroxyethyl]-3-[(2S,3S)-3-methyloxiran-2-yl]furan-2(5H)-one
CAS Number 76375-62-7
Class Butenolide

Reported Biological Activities

This compound has been reported to exhibit a spectrum of biological activities, primarily including antifungal, antibacterial, and insect growth regulatory effects.[1] While the qualitative nature of these activities is documented, a comprehensive public record of quantitative data, such as Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50), remains limited.

Antifungal Activity

This compound is recognized as an antifungal agent.[1] The butenolide lactone ring is a structural motif found in many natural products with antimicrobial properties. The precise spectrum of fungal species susceptible to this compound and the potency of its activity require further quantitative investigation.

Antibacterial Activity

In addition to its antifungal properties, this compound has been cited for its antibacterial activity.[1] The extent of this activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, is an area that warrants more detailed research to establish its potential as an antibacterial lead compound.

Insect Growth Regulatory Activity

This compound has also been identified as an insect growth regulator (IGR). IGRs are compounds that interfere with the growth, development, and metamorphosis of insects. They often act by mimicking or disrupting the function of insect hormones, such as juvenile hormone or ecdysone, or by inhibiting processes like chitin synthesis. The specific mechanisms by which this compound exerts its IGR effects are not well-elucidated.

Quantitative Data on Biological Activity

A thorough review of the existing scientific literature did not yield specific quantitative data (MIC or IC50 values) for the antifungal, antibacterial, or insect growth regulatory activities of this compound. The following tables are presented as templates for the type of data that would be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)

Fungal Species This compound Positive Control (e.g., Amphotericin B)
Candida albicans Data not available
Aspergillus fumigatus Data not available

| Cryptococcus neoformans | Data not available | |

Table 2: Hypothetical Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial Species This compound Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus Data not available
Escherichia coli Data not available

| Pseudomonas aeruginosa | Data not available | |

Table 3: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell Line This compound Positive Control (e.g., Doxorubicin)
Human embryonic kidney (HEK293) Data not available

| Human liver carcinoma (HepG2) | Data not available | |

Experimental Protocols

The following are detailed methodologies for the assessment of this compound's biological activities, based on established and standardized protocols.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI and EUCAST Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mg/mL).

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antifungal agent (e.g., Amphotericin B).

  • Sterile saline or phosphate-buffered saline (PBS).

2. Inoculum Preparation:

  • For yeast (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • For filamentous fungi (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

3. Assay Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts, or 100% for amphotericin B) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol determines the cytotoxic effect of this compound on mammalian cell lines.

1. Materials:

  • This compound (dissolved in DMSO).

  • Human cell lines (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Sterile 96-well cell culture plates.

  • Microplate reader.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been extensively studied. However, based on the known mechanisms of other antifungal and insect growth-regulating compounds, several potential pathways can be hypothesized.

Antifungal Mechanism of Action

The antifungal activity of many natural products is often associated with the disruption of the fungal cell wall or cell membrane integrity, or the inhibition of essential enzymes.

  • Cell Wall Integrity Pathway: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. It is composed of chitin, glucans, and mannoproteins. Compounds that interfere with the synthesis or cross-linking of these components can trigger the Cell Wall Integrity (CWI) signaling pathway. This pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to compensate for cell wall damage. Persistent stress on the cell wall can lead to cell lysis and death. This compound, with its reactive epoxide group, could potentially interact with enzymes involved in cell wall biosynthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Activates PKC PKC Rho1-GTP->PKC Activates MAPK Cascade Bck1 (MAPKKK) Mkk1/2 (MAPKK) Slt2 (MAPK) PKC->MAPK Cascade:f0 Phosphorylates MAPK Cascade:f0->MAPK Cascade:f1 MAPK Cascade:f1->MAPK Cascade:f2 Slt2-P Slt2-P MAPK Cascade:f2->Slt2-P Translocates Transcription Factors Transcription Factors Slt2-P->Transcription Factors Activates Cell Wall Genes Cell Wall Genes Transcription Factors->Cell Wall Genes Induces Expression Cell Wall Repair Cell Wall Repair Cell Wall Genes->Cell Wall Repair

Caption: A generalized diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

Insect Growth Regulatory Mechanism of Action

The IGR activity of this compound could be attributed to several mechanisms:

  • Chitin Synthesis Inhibition: Chitin is a vital component of the insect exoskeleton. Inhibition of chitin synthase enzymes would disrupt the molting process, leading to developmental defects and mortality.

  • Hormonal Disruption: this compound might act as an agonist or antagonist of key insect hormones like juvenile hormone (JH) or ecdysone. Disruption of the delicate balance of these hormones can prevent metamorphosis and reproduction.

G This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits Hormone Receptors Hormone Receptors This compound->Hormone Receptors Interferes with Disrupted Molting Disrupted Molting Chitin Synthase->Disrupted Molting Abnormal Development Abnormal Development Hormone Receptors->Abnormal Development Mortality Mortality Disrupted Molting->Mortality Abnormal Development->Mortality

Caption: Potential mechanisms of this compound as an insect growth regulator.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a secondary metabolite like this compound.

G Isolation & Purification Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Primary Screening Primary Screening Structural Elucidation->Primary Screening Antifungal Assay Antifungal Assay Primary Screening->Antifungal Assay Antibacterial Assay Antibacterial Assay Primary Screening->Antibacterial Assay Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Quantitative Analysis Quantitative Analysis Antifungal Assay->Quantitative Analysis Antibacterial Assay->Quantitative Analysis Cytotoxicity Assay->Quantitative Analysis MIC Determination MIC Determination Quantitative Analysis->MIC Determination IC50 Determination IC50 Determination Quantitative Analysis->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Caption: A generalized workflow for the biological activity screening of a natural product.

Conclusion and Future Directions

This compound is a fungal secondary metabolite with documented antifungal, antibacterial, and insect growth regulatory properties. While its potential as a bioactive compound is evident, there is a clear need for further research to quantify its activity, elucidate its specific mechanisms of action, and identify the cellular signaling pathways it modulates. The experimental protocols and hypothetical frameworks presented in this guide offer a roadmap for future investigations that will be crucial for determining the therapeutic or agrochemical potential of this compound. Future studies should focus on obtaining robust quantitative data, identifying the molecular targets of this compound, and exploring its structure-activity relationships to potentially develop more potent and selective derivatives.

References

The Convergent Biosynthesis of Asperlactone and Aspyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone and aspyrone, two polyketide metabolites produced by fungi of the Aspergillus genus, notably Aspergillus melleus and Aspergillus ochraceus, exhibit intriguing biological activities. Their shared biosynthetic origin, diverging from a common intermediate, presents a fascinating case study in the economy and versatility of fungal secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic relationship between this compound and aspyrone, detailing the underlying enzymatic machinery, key chemical transformations, and the experimental evidence that has illuminated this pathway. Particular emphasis is placed on the quantitative data from isotopic labeling studies and the methodologies employed to unravel this intricate biochemical network.

Introduction

This compound and aspyrone belong to the diverse family of polyketides, a class of natural products synthesized by the iterative condensation of acetyl-CoA and malonyl-CoA units. These compounds have garnered interest due to their potential as scaffolds for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential, potentially through synthetic biology approaches to generate novel analogues.

Early biosynthetic studies revealed that both this compound and aspyrone are derived from a C10 polyketide precursor.[1] Isotopic labeling experiments have been instrumental in elucidating the intricate series of rearrangements and enzymatic transformations that lead to the formation of these two distinct lactone-containing molecules from a single biosynthetic pathway.

The Shared Polyketide Pathway

The biosynthesis of this compound and aspyrone commences with the assembly of a linear pentaketide chain by a Type I iterative Polyketide Synthase (PKS). This multifunctional enzyme catalyzes the sequential condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units. The resulting polyketide chain undergoes a series of reductions and dehydrations, characteristic of PKS activity, to yield a C10 intermediate.

Formation of the Common Diepoxide Intermediate

A key juncture in the biosynthetic journey is the formation of a diepoxide intermediate. Isotopic labeling studies using ¹⁸O₂ gas have confirmed that oxygen atoms are incorporated from molecular oxygen, suggesting the involvement of oxygenase enzymes in the formation of the epoxide rings.[2][3] It is from this common diepoxide intermediate that the pathway diverges, leading to either this compound or aspyrone through alternative regioselective epoxide ring-opening reactions.[2][4]

The proposed biosynthetic relationship is depicted in the following signaling pathway diagram:

Asperlactone_Aspyrone_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks linear_pentaketide Linear Pentaketide Intermediate pks->linear_pentaketide Iterative Condensation rearrangement Oxidation & Rearrangement linear_pentaketide->rearrangement diepoxide Common Diepoxide Intermediate rearrangement->diepoxide epoxide_opening_1 Regioselective Epoxide Opening A diepoxide->epoxide_opening_1 epoxide_opening_2 Regioselective Epoxide Opening B diepoxide->epoxide_opening_2 This compound This compound epoxide_opening_1->this compound Cyclization aspyrone Aspyrone epoxide_opening_2->aspyrone Cyclization

Fig. 1: Divergent biosynthesis of this compound and aspyrone.

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling has been the cornerstone of elucidating the this compound and aspyrone biosynthetic pathways. By feeding cultures of Aspergillus melleus with isotopically labeled precursors, researchers have been able to trace the origin of each carbon and oxygen atom in the final molecules. The following tables summarize the key quantitative findings from these experiments.

Table 1: ¹³C-Labeling Studies with [1,2-¹³C₂]Acetate
Carbon Position in this compound/AspyroneOrigin from Acetate¹³C-¹³C Coupling ObservedReference
C-1', C-2'Intact Acetate UnitYes
C-3, C-4Intact Acetate UnitYes
C-5, C-6Intact Acetate UnitYes
C-7, C-8Intact Acetate UnitYes
C-9, C-10Intact Acetate UnitYes

This data confirms the polyketide origin of the carbon skeleton from five intact acetate units.

Table 2: Deuterium Labeling with [²H₃]Acetate
Position in this compoundNumber of Deuterium Atoms RetainedInferred Mechanistic StepReference
C-72No Aromatization Intermediate
C-103Starter Acetate Unit

The retention of deuterium at specific positions provides crucial insights into the nature of the biosynthetic intermediates and rules out certain mechanistic possibilities, such as the involvement of an aromatic intermediate.

Table 3: ¹⁸O-Labeling Studies
Labeled PrecursorOxygen Atoms in this compound/Aspyrone LabeledImplicationReference
[1-¹³C, ¹⁸O₂]AcetateCarboxylate-derived oxygensTracing of acetate incorporation
¹⁸O₂ gasEpoxide and hydroxyl oxygensInvolvement of oxygenases

These studies were pivotal in identifying the origin of the oxygen atoms and provided strong evidence for the diepoxide intermediate.

Experimental Protocols

The elucidation of the this compound and aspyrone biosynthetic pathway has relied on a combination of fungal fermentation, isotopic labeling, and spectroscopic analysis. Below are generalized protocols for the key experiments cited.

Fungal Culture and Fermentation

Aspergillus melleus or Aspergillus ochraceus is typically cultured on a suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract.

Workflow for Fungal Culture and Metabolite Extraction:

Fungal_Culture_Workflow inoculation Inoculation of Aspergillus spores into liquid medium incubation Incubation with shaking (e.g., 25°C for 7-14 days) inoculation->incubation labeling Addition of Isotopically Labeled Precursor incubation->labeling harvest Harvesting of Mycelium and Culture Broth labeling->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction purification Chromatographic Purification (e.g., Silica Gel Column) extraction->purification analysis Spectroscopic Analysis (NMR, Mass Spectrometry) purification->analysis

Fig. 2: General workflow for fungal culture and metabolite analysis.
Isotopic Labeling Experiments

  • Preparation of Labeled Precursors: Sodium [1,2-¹³C₂]acetate, sodium [²H₃]acetate, or other labeled precursors are dissolved in sterile water.

  • Feeding: The sterile solution of the labeled precursor is added to the fungal culture at a specific time point during fermentation, typically during the exponential growth phase.

  • Incubation: The culture is allowed to continue incubating for a defined period to allow for the incorporation of the labeled precursor into the secondary metabolites.

  • Extraction and Purification: Following incubation, the fungal mycelium and culture broth are separated. The metabolites are extracted from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then subjected to chromatographic purification to isolate this compound and aspyrone.

  • Analysis: The purified compounds are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR, ²H-NMR) and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling.

NMR and Mass Spectrometry Analysis
  • ¹³C-NMR Spectroscopy: Used to identify the carbon skeleton and to observe ¹³C-¹³C couplings in molecules enriched with [1,2-¹³C₂]acetate, which confirms the intact incorporation of acetate units.

  • ²H-NMR Spectroscopy: Used to determine the location and number of deuterium atoms incorporated from [²H₃]acetate.

  • Mass Spectrometry: Used to determine the overall mass increase of the metabolites due to isotopic labeling and to analyze fragmentation patterns, which can provide additional structural information.

The this compound and Aspyrone Biosynthetic Gene Cluster: An Area for Future Research

While the chemical steps of this compound and aspyrone biosynthesis have been extensively studied, the specific biosynthetic gene cluster (BGC) responsible for their production has not yet been definitively identified and characterized in the literature. In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome. A typical polyketide BGC would include the PKS gene, as well as genes encoding tailoring enzymes such as oxygenases, reductases, and transcription factors that regulate the expression of the cluster.

The identification and characterization of the this compound/aspyrone BGC would be a significant advancement in the field. It would allow for:

  • Heterologous expression: The entire BGC could be expressed in a model fungal host to confirm its role in the production of this compound and aspyrone and to potentially increase their yields.

  • Enzymatic studies: The individual enzymes of the pathway could be expressed and characterized in vitro to study their mechanisms and substrate specificities in detail.

  • Metabolic engineering: The BGC could be manipulated to produce novel derivatives of this compound and aspyrone with potentially improved biological activities.

The logical relationship for identifying and characterizing the BGC is outlined below:

BGC_Identification_Workflow genome_sequencing Genome Sequencing of Aspergillus melleus/ochraceus bioinformatics Bioinformatic Prediction of PKS Gene Clusters genome_sequencing->bioinformatics gene_knockout Targeted Gene Knockout of Candidate PKS Genes bioinformatics->gene_knockout metabolite_analysis Metabolite Profiling of Knockout Mutants gene_knockout->metabolite_analysis Loss of production? heterologous_expression Heterologous Expression of the Identified BGC metabolite_analysis->heterologous_expression functional_characterization Functional Characterization of Pathway Enzymes heterologous_expression->functional_characterization

Fig. 3: Logical workflow for the identification of the this compound/aspyrone BGC.

Conclusion and Future Perspectives

The biosynthesis of this compound and aspyrone provides a compelling example of how fungi can generate chemical diversity from a single polyketide precursor. The pathway is characterized by a key branch point at a common diepoxide intermediate, leading to two structurally distinct molecules. While isotopic labeling studies have been instrumental in delineating the chemical transformations, the genetic basis of this pathway remains to be fully elucidated. Future research focused on identifying and characterizing the responsible biosynthetic gene cluster will undoubtedly provide deeper insights into the enzymatic mechanisms at play and open up new avenues for the bioengineering of novel polyketide-based therapeutics. The detailed understanding of this and similar biosynthetic pathways will continue to be a driving force in the discovery and development of new drugs from natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Asperlactone from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful extraction and purification of asperlactone, a bioactive polyketide, from fungal cultures. The methodologies outlined are based on established practices for the isolation of secondary metabolites from Aspergillus species, particularly Aspergillus ochraceus, a known producer of this compound.

Introduction

This compound is a fungal secondary metabolite belonging to the polyketide class of compounds. It has garnered scientific interest due to its potential biological activities. The efficient isolation of this compound is a critical first step for further investigation into its pharmacological properties and potential therapeutic applications. This document details the necessary procedures, from fungal cultivation to the purification of the final compound.

Data Presentation

The following table summarizes typical quantitative data associated with the extraction and purification of this compound from a laboratory-scale fungal culture. Please note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

ParameterValueUnitNotes
Fungal Culture Volume1LAspergillus ochraceus grown in Potato Dextrose Broth.
Incubation Time14 - 21daysStatic culture at 25-28°C.
Mycelial Dry Weight (approx.)10 - 15gVaries with growth conditions.
Extraction Solvent (Ethyl Acetate)3 x 500mLThree successive extractions of the culture broth and mycelium.
Crude Extract Yield150 - 300mgAfter solvent evaporation.
This compound Yield (Estimated) 5 - 15 mg/L Highly variable; optimization is recommended. [1][2]
Purity after Column Chromatography>95%As determined by HPLC analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production

Objective: To cultivate Aspergillus ochraceus in a liquid medium to promote the biosynthesis of this compound.

Materials:

  • Aspergillus ochraceus strain (from a reputable culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)[3][4]

  • Sterile flasks (e.g., 1 L Erlenmeyer flasks)

  • Incubator

  • Sterile water with 0.05% Tween 80 (autoclaved)

  • Hemocytometer

Procedure:

  • Activation of Fungal Strain: Inoculate the Aspergillus ochraceus strain onto PDA plates and incubate at 25-28°C for 7-10 days until significant sporulation is observed.

  • Spore Suspension Preparation: Prepare a spore suspension by adding 10 mL of sterile water with 0.05% Tween 80 to a mature PDA plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Concentration Determination: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^6 spores/mL with sterile water.

  • Inoculation of Liquid Culture: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^4 to 1 x 10^5 spores/mL.[5]

  • Incubation: Incubate the flask under static conditions at 25-28°C for 14-21 days in the dark to promote secondary metabolite production.

Protocol 2: Extraction of this compound from Fungal Culture

Objective: To perform a solvent-based extraction to isolate the crude mixture of secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Mature fungal culture from Protocol 1

  • Ethyl acetate (analytical grade)

  • Separatory funnel (2 L)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Large beaker or flask for combining extracts

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel.

  • Extraction of Culture Broth: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with 500 mL of ethyl acetate each.

  • Extraction of Mycelium: Transfer the collected mycelium to a large flask. Add 500 mL of ethyl acetate and agitate on a shaker for 4-6 hours. Filter the mixture and collect the ethyl acetate. Repeat this extraction step two more times.

  • Combining and Concentrating Extracts: Combine all the ethyl acetate extracts from the broth and mycelium.

  • Solvent Evaporation: Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

Objective: To purify this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV light, iodine chamber)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb the dissolved extract onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v hexane:ethyl acetate). Finally, wash the column with methanol to elute highly polar compounds.

  • Fraction Collection: Collect fractions of the eluate in test tubes. The size of the fractions can be guided by the flow rate and column dimensions (e.g., 10-20 mL per fraction).

  • Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing this compound. A suitable mobile phase for TLC analysis can be a mixture of hexane and ethyl acetate. Visualize the spots under UV light or using an appropriate staining reagent.

  • Pooling and Concentration: Combine the fractions that contain pure this compound, as determined by TLC.

  • Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and its proposed biosynthetic pathway.

Asperlactone_Extraction_Workflow This compound Extraction Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Aspergillus ochraceus Inoculation B Liquid Culture (PDB) A->B C Incubation (14-21 days) B->C D Filtration (Separate Mycelium & Broth) C->D Harvest Culture E Ethyl Acetate Extraction D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H Load onto Column I Fraction Collection & TLC Analysis H->I J Pooling of Pure Fractions I->J K Purified this compound J->K Asperlactone_Biosynthesis Proposed this compound Biosynthetic Pathway Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Polyketide_Chain Polyketide Intermediate Polyketide_Synthase->Polyketide_Chain Chain Assembly Six_MSA 6-Methylsalicylic Acid (6-MSA) Polyketide_Chain->Six_MSA Cyclization & Aromatization Diepoxide Diepoxide Intermediate Six_MSA->Diepoxide Ring Opening & Epoxidation (Mechanism under investigation) Aspyrone Aspyrone Diepoxide->Aspyrone Alternative Ring Opening This compound This compound Diepoxide->this compound Stereospecific Ring Opening

References

Application Note: Quantification of Asperlactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asperlactone is a butenolide, a type of lactone, produced by various species of the Aspergillus fungus. Its potential biological activities make it a compound of interest in natural product research and drug discovery. A reliable and accurate analytical method is crucial for the quantification of this compound in various samples, such as fungal fermentation broths, extracts, and purified materials. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of this compound. The protocol covers sample preparation, standard preparation, chromatographic conditions, and method validation guidelines.

Experimental Protocols

A successful HPLC analysis relies on meticulous sample and standard preparation. The following protocols provide a step-by-step guide for preparing samples and standards for this compound quantification.

Standard Preparation

Accurate standard solutions are fundamental for creating a reliable calibration curve for quantification.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the standard in a 10 mL volumetric flask using HPLC-grade methanol or acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution[1][2].

    • Store the stock solution at -20°C in an amber vial to prevent degradation.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

    • A typical concentration range for the calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL. The specific range should bracket the expected concentration of this compound in the samples[1].

    • Filter each working standard through a 0.22 µm syringe filter before injection[3][4].

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interferences that could affect the analysis. The protocol may vary depending on the sample matrix (e.g., fungal broth, mycelia, or plant tissue).

  • Extraction from Fungal Fermentation Broth:

    • Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the supernatant from the mycelia.

    • Perform a liquid-liquid extraction (LLE) on the supernatant. Mix the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Shake vigorously for 10 minutes and allow the layers to separate.

    • Collect the organic layer (top layer) and repeat the extraction process on the aqueous layer two more times to ensure complete extraction.

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method and Parameters

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Method optimization may be necessary depending on the specific sample matrix and available instrumentation.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Detector at 215 nm (Note: Determine λmax by scanning the standard)
Run Time 10 minutes (adjust as needed to ensure elution of all components)

Method Validation

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation Parameters Summary
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.The this compound peak should be well-resolved from other peaks with no interference at its retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy The closeness of test results to the true value, determined by recovery studies.Recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD should remain ≤ 2% after minor changes to flow rate, temperature, or mobile phase composition.

Visual Diagrams

Visual workflows and diagrams help in understanding the logical flow of the analytical process.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Filter Filter Samples & Standards (0.22 µm) Working->Filter CalCurve Generate Calibration Curve Working->CalCurve Sample Obtain Sample (e.g., Fungal Broth) Extract Extract this compound Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Reconstitute->Filter Inject Inject into HPLC System Filter->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound Concentration Integrate->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

G cluster_qualitative Qualitative Validation cluster_quantitative Quantitative Validation cluster_limits Method Limits cluster_reliability Method Reliability Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity LOD Limit of Detection (LOD) Method->LOD Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) LOD->LOQ Stability Solution Stability Robustness->Stability

References

Asperlactone: A Detailed Application Note on NMR Characterization and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization and interpretation of asperlactone, a bioactive secondary metabolite produced by fungi of the Aspergillus genus. This compound, a member of the butenolide class, has demonstrated notable antifungal, antibacterial, and anti-inflammatory properties, making it a compound of interest for further research and development.[1]

NMR Spectroscopic Data for this compound

The definitive structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The tables below summarize the ¹H and ¹³C NMR spectroscopic data, which are fundamental for its identification. The data presented are typical values reported in the literature, usually with chloroform-d (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
3~6.15d~1.5
5~5.01d~2.5
6~4.15dq~6.5, 2.5
7~1.35d~6.5
8~3.65d~2.0
9~3.10dq~5.5, 2.0
10~1.45d~5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionChemical Shift (δ) ppm
1~172.5
2~148.0
3~118.0
4~142.0
5~82.0
6~68.0
7~21.0
8~58.0
9~55.0
10~17.0

Interpretation of NMR Spectra

The ¹H NMR spectrum of this compound reveals key structural features. The downfield signal around 6.15 ppm is characteristic of the olefinic proton at position 3. The methine protons of the lactone ring and the hydroxyethyl side chain appear in the region of 4.0-5.1 ppm, while the protons of the epoxide ring are observed at approximately 3.1-3.7 ppm. The coupling constants (J values) are critical for confirming the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum shows ten distinct carbon signals, including the carbonyl carbon of the lactone at around 172.5 ppm, two olefinic carbons, and several oxygenated carbons corresponding to the lactone ring, the hydroxyethyl group, and the epoxide moiety.

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy) is used to establish proton-proton spin coupling networks, for example, within the hydroxyethyl and epoxide fragments.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, facilitating the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different structural fragments and confirming the overall connectivity.

Experimental Protocols

Isolation and Purification of this compound
  • Fungal Culture: A suitable strain of Aspergillus, such as Aspergillus melleus or Aspergillus ochraceus, is cultivated in a suitable liquid or on a solid medium (e.g., Potato Dextrose Broth or Agar) at 25-28°C for 14-21 days.

  • Extraction: The fungal culture (mycelia and broth) is extracted exhaustively with an organic solvent like ethyl acetate.

  • Concentration: The combined organic extracts are concentrated in vacuo to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative HPLC to yield the pure compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or greater).

  • 2D NMR Acquisition: A standard set of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to enable complete structural assignment.

Mandatory Visualizations

Caption: this compound Structure with Atom Numbering.

Experimental Workflow A Fungal Culture B Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E NMR Analysis (1D & 2D) D->E F Structure Elucidation E->F

Caption: Workflow for this compound Isolation and NMR Characterization.

Proposed Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB P IkB->IkB Ub, Degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes This compound This compound This compound->IKK Inhibition

Caption: this compound's Proposed Inhibition of the NF-κB Pathway.

References

Application Notes and Protocols: Anti-inflammatory Assay of Asperlactone in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells activate inflammatory signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The Toll-like receptor 4 (TLR4) signaling pathway is central to this response. Asperlactone, a fungal metabolite, has been identified for its potential anti-inflammatory properties. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Data Presentation

Note: The following data are illustrative and serve as a template for presenting experimental results. Specific values should be determined experimentally for this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.4 ± 5.5
5091.9 ± 4.9

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.7
This compound + LPS185.3 ± 7.2
562.1 ± 6.5
1045.8 ± 5.3
2528.4 ± 4.1
5015.7 ± 3.5

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-35.4 ± 8.215.8 ± 4.312.1 ± 3.8
LPS (1 µg/mL)-2548.6 ± 150.31850.2 ± 120.5980.5 ± 95.7
This compound + LPS12150.3 ± 130.81540.7 ± 110.2820.4 ± 88.1
51680.7 ± 115.21120.4 ± 98.6610.9 ± 75.3
101125.9 ± 98.4750.8 ± 85.1420.7 ± 60.9
25650.1 ± 75.6410.2 ± 65.4250.3 ± 45.2
50320.5 ± 50.3220.6 ± 48.7130.8 ± 30.6

Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in plates cell_culture->cell_seeding asperlactone_treatment Pre-treat with this compound cell_seeding->asperlactone_treatment lps_stimulation Stimulate with LPS asperlactone_treatment->lps_stimulation mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa_assay ELISA (Cytokine Levels) lps_stimulation->elisa_assay data_analysis Analyze and tabulate results mtt_assay->data_analysis griess_assay->data_analysis elisa_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPKs (ERK, JNK, p38) TRAF6->MAPK IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active IkappaB_p->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB_active->NFkappaB_nuc Translocates This compound This compound (Hypothesized Inhibition) This compound->TRAF6 This compound->MAPK This compound->IKK Proinflammatory_genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Proinflammatory_genes Induces iNOS iNOS Proinflammatory_genes->iNOS Cytokines TNF-α, IL-6, IL-1β Proinflammatory_genes->Cytokines NO Nitric Oxide (NO) iNOS->NO

Caption: TLR4 signaling pathway in macrophages and potential points of inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.[2][3]

  • Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well for MTT and Griess assays, and in 24-well plates at 2 x 10⁵ cells/well for ELISA. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[4]

    • Include a vehicle control (DMSO, if used to dissolve this compound) and a positive control (LPS alone).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Add 50 µL of the Griess reagent to the 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the standards and samples (supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash the plate and add the TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Asperlactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone, a novel compound with putative antifungal activity, requires standardized testing to determine its efficacy against a range of fungal pathogens. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, this document presents a framework for data analysis and visualization of potential mechanisms of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1] The following table presents hypothetical MIC data for this compound against common fungal pathogens, alongside commercially available antifungal agents for comparison. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: Hypothetical Antifungal Susceptibility Data for this compound and Comparator Agents

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans20.510.25
Candida glabrata41160.5
Candida parapsilosis10.2521
Cryptococcus neoformans0.50.254>16
Aspergillus fumigatus81>640.125
Aspergillus flavus161>640.25
Fusarium solani>322>648
Rhizopus oryzae>324>64>16

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.1 reference methods.[2]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.

  • Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). For EUCAST, supplement with 2% glucose.

  • Fungal Inoculum: Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the culture medium to achieve the final inoculum concentration.

    • CLSI: Final inoculum of 0.5-2.5 x 10^3 CFU/mL.

    • EUCAST: Final inoculum of 1-5 x 10^5 CFU/mL.

  • Microdilution Plates: Use sterile 96-well, U-bottom microdilution plates.

2. Assay Procedure:

  • Add 100 µL of culture medium to wells 2 through 11 of the microdilution plate.

  • Add 200 µL of the diluted this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Add 100 µL of the final fungal inoculum to wells 1 through 11.

  • Incubate the plates at 35°C for 24-48 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of this compound at which a significant decrease in growth (typically ≥50% inhibition) is observed compared to the growth control well.[3] This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing of this compound against Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 and EUCAST E.Def 9.3.1 reference methods.[4][5]

1. Preparation of Materials:

  • This compound Stock Solution and Culture Medium: As described in Protocol 1.

  • Fungal Inoculum: Culture the mold on potato dextrose agar at 35°C for 5-7 days to encourage conidial formation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Count the conidia using a hemocytometer and adjust the concentration in the culture medium to the desired final inoculum size.

    • CLSI: Final inoculum of 0.4-5 x 10^4 CFU/mL.

    • EUCAST: Final inoculum of 2-5 x 10^5 CFU/mL.

  • Microdilution Plates: As described in Protocol 1.

2. Assay Procedure:

  • The procedure for plate setup and serial dilutions is the same as in Protocol 1.

3. Determination of MIC:

  • Incubate the plates at 35°C for 48-72 hours.

  • The MIC for molds is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth (100% inhibition) as determined visually.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 Prepare this compound Stock Solution p2 Prepare Fungal Inoculum (0.5 McFarland Standard) p3 Dilute Inoculum to Working Concentration a1 Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate p3->a1 a2 Inoculate Wells with Fungal Suspension a3 Include Growth and Sterility Controls r1 Incubate at 35°C (24-72 hours) a3->r1 r2 Visually or Spectrophotometrically Assess Fungal Growth r3 Determine Minimum Inhibitory Concentration (MIC)

Broth microdilution workflow for antifungal susceptibility testing.
Potential Signaling Pathway Target

While the specific mechanism of action for this compound is yet to be determined, many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The diagram below illustrates this key pathway in Aspergillus fumigatus, highlighting potential enzyme targets.

G cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_this compound Hypothetical Target for this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Squalene_Epoxidase Squalene Epoxidase (Target of Allylamines) Squalene->Squalene_Epoxidase Lanosterol Lanosterol Lanosterol_Demethylase 14-alpha-demethylase (Target of Azoles) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Squalene_Epoxidase->Lanosterol Lanosterol_Demethylase->Ergosterol This compound This compound This compound->Lanosterol_Demethylase Potential Inhibition

References

Application Notes and Protocols: Testing Asperlactone Inhibition of Superoxide Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide (O₂⁻), a reactive oxygen species (ROS), plays a critical role in various physiological processes, including host defense against pathogens. However, excessive production of superoxide is implicated in the pathophysiology of numerous inflammatory diseases and tissue damage. Phagocytic cells, such as neutrophils and macrophages, are major sources of superoxide, which is generated by the NADPH oxidase enzyme complex.[1] The activation of NADPH oxidase is a key event in the inflammatory response. Asperlactone, a butenolide secondary metabolite isolated from Aspergillus species, has been noted for its antibacterial and antifungal properties.[2] Given the structural similarities to other lactone-containing compounds with anti-inflammatory effects, investigating the potential of this compound to inhibit superoxide release is a promising area of research for the development of novel anti-inflammatory therapeutics.

These application notes provide a detailed protocol for testing the inhibitory effect of this compound on superoxide release from phagocytic cells. The protocol outlines methods for cell preparation, stimulation of superoxide production, and quantification of superoxide release using established assays. Additionally, it provides an overview of the key signaling pathways involved in NADPH oxidase activation to offer a mechanistic context for the experimental design.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialSupplier (Example)Purpose
This compoundN/A (Requires synthesis or isolation)Test compound
Human Neutrophils or Macrophage cell line (e.g., RAW 264.7)ATCCCellular model for superoxide release
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichStimulator of NADPH oxidase (PKC activator)[3]
Opsonized ZymosanInvitrogenStimulator of NADPH oxidase (phagocytic stimulus)[4]
Cytochrome cSigma-AldrichIndicator for superoxide detection[5]
LucigeninCayman ChemicalChemiluminescent probe for superoxide detection
Superoxide Dismutase (SOD)Sigma-AldrichNegative control (superoxide scavenger)
Diphenyleneiodonium (DPI)Sigma-AldrichPositive control (NADPH oxidase inhibitor)
Hanks' Balanced Salt Solution (HBSS)GibcoAssay buffer
Fetal Bovine Serum (FBS)GibcoCell culture supplement
RPMI 1640 MediumGibcoCell culture medium
Table 2: Example Experimental Groups for Superoxide Release Assay
GroupTreatmentStimulantPurpose
1Vehicle (e.g., DMSO)NoneBaseline superoxide release
2VehiclePMA or Opsonized ZymosanStimulated superoxide release (negative control)
3This compound (various concentrations)PMA or Opsonized ZymosanTest for dose-dependent inhibition
4DPIPMA or Opsonized ZymosanPositive control for inhibition
5Vehicle + SODPMA or Opsonized ZymosanSpecificity control for superoxide measurement

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

Objective: To isolate primary human neutrophils from whole blood for use in superoxide release assays.

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS (GE Healthcare)

  • Dextran T-500 (Pharmacosmos)

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • Red Blood Cell Lysis Buffer

  • Sterile conical tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Collect whole blood in heparinized tubes.

  • Carefully layer the blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the erythrocyte/granulocyte pellet.

  • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T-500 to a final concentration of 1%.

  • Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5-10 minutes on ice.

  • Centrifuge at 250 x g for 5 minutes and discard the supernatant.

  • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁶ cells/mL.

Protocol 2: Cytochrome c Reduction Assay for Superoxide Release

Objective: To quantify extracellular superoxide release from stimulated neutrophils or macrophages by measuring the reduction of cytochrome c.

Materials:

  • Isolated neutrophils or cultured macrophages (e.g., RAW 264.7)

  • This compound stock solution (in DMSO)

  • PMA or opsonized zymosan

  • Cytochrome c from equine heart

  • Superoxide dismutase (SOD)

  • Diphenyleneiodonium (DPI)

  • HBSS with Ca²⁺/Mg²⁺

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Seed neutrophils or macrophages (1 x 10⁵ cells/well) in a 96-well plate.

  • Prepare the reaction mixture in HBSS containing 100 µM cytochrome c.

  • Add the vehicle (DMSO) or different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C. Include wells with DPI as a positive control.

  • To determine the specificity of the assay, add SOD (100 U/mL) to a set of control wells.

  • Initiate the reaction by adding the stimulant (e.g., 100 nM PMA or 1 mg/mL opsonized zymosan).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 550 nm every 2 minutes for 60-90 minutes.

  • Calculate the amount of superoxide produced using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the cytochrome c reduction represents the amount of superoxide released.

Protocol 3: Lucigenin-Based Chemiluminescence Assay for Superoxide Release

Objective: To detect superoxide release using the chemiluminescent probe lucigenin. This assay is highly sensitive.

Materials:

  • Isolated neutrophils or cultured macrophages

  • This compound stock solution

  • PMA or opsonized zymosan

  • Lucigenin

  • HBSS with Ca²⁺/Mg²⁺

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Seed neutrophils or macrophages (1 x 10⁵ cells/well) in a white, opaque 96-well plate.

  • Pre-incubate the cells with vehicle or different concentrations of this compound for 15-30 minutes at 37°C.

  • Add lucigenin to a final concentration of 5 µM to each well.

  • Place the plate in a luminometer and allow it to equilibrate to 37°C.

  • Inject the stimulant (PMA or opsonized zymosan) into each well.

  • Immediately begin measuring the chemiluminescence signal every minute for 60-90 minutes.

  • The data can be expressed as relative light units (RLU) or integrated over time to determine the total superoxide production.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Superoxide Detection cluster_analysis Data Analysis cell_source Human Whole Blood or Macrophage Cell Line isolation Neutrophil Isolation or Macrophage Culture cell_source->isolation cell_suspension Cell Suspension (1x10^6 cells/mL) isolation->cell_suspension plating Plate Cells (1x10^5 cells/well) cell_suspension->plating pre_incubation Pre-incubation with This compound or Controls plating->pre_incubation stimulation Stimulation with PMA or Zymosan pre_incubation->stimulation detection_method Choose Detection Method stimulation->detection_method cytochrome_c Cytochrome c Reduction Assay measurement Measure Absorbance (550nm) or Luminescence cytochrome_c->measurement lucigenin Lucigenin Chemiluminescence Assay lucigenin->measurement detection_method->cytochrome_c detection_method->lucigenin calculation Calculate Superoxide Release measurement->calculation results Inhibition Curve and IC50 calculation->results

Caption: Experimental workflow for testing this compound's inhibition of superoxide release.

nadph_oxidase_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_assembly cluster_reaction Superoxide Production gp91phox gp91phox (Nox2) Superoxide O₂⁻ gp91phox->Superoxide e⁻ transfer p22phox p22phox p47phox p47phox p47phox->p22phox Translocates and Binds p67phox p67phox p67phox->gp91phox Translocates and Binds p40phox p40phox p40phox->p22phox Translocates and Binds Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GDP/GTP Exchange Rac_GTP->gp91phox Translocates and Binds PKC PKC PKC->p47phox Phosphorylates Stimulus Stimulus (PMA, Zymosan) Stimulus->Rac_GDP Activates GEFs Stimulus->PKC Activates NADPH NADPH NADPH->gp91phox Provides e⁻ NADP NADP+ O2 O₂ O2->gp91phox Accepts e⁻

Caption: Signaling pathway of NADPH oxidase activation leading to superoxide production.

References

Asperlactone: Solubility, Experimental Protocols, and Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the solubility characteristics of asperlactone, a mycotoxin with known antifungal and antibacterial properties. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this note presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. A structured table is provided to guide the presentation of such solubility data. Furthermore, a plausible antifungal mechanism of action is discussed and visualized through a signaling pathway diagram, offering a conceptual framework for further investigation.

Introduction to this compound

This compound is a butenolide, a class of secondary metabolites produced by fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus melleus.[1] It is recognized for its biological activities, which include antifungal and antibacterial effects.[1] The molecular structure of this compound contributes to its chemical properties and biological functions. Understanding its solubility in various solvents is a critical first step in the development of formulations for biological assays and potential therapeutic applications.

Solubility of this compound

Table 1: Solubility of this compound in Common Organic Solvents

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented here are illustrative placeholders and should be replaced with empirical data.

SolventChemical ClassAnticipated Solubility (mg/mL)Molar Solubility (M)Temperature (°C)
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedData to be determined25
EthanolPolar ProticData to be determinedData to be determined25
MethanolPolar ProticData to be determinedData to be determined25
AcetonePolar AproticData to be determinedData to be determined25
AcetonitrilePolar AproticData to be determinedData to be determined25
Dichloromethane (DCM)HalogenatedData to be determinedData to be determined25
Ethyl AcetateEsterData to be determinedData to be determined25

Experimental Protocol: Determination of this compound Solubility

The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a specific solvent.[2]

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone) of high purity

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

  • Volumetric flasks

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After the equilibration period, remove the vial and let it stand to allow the undissolved solid to settle.

    • Centrifuge the vial at a moderate speed to further separate the solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL and calculate the molar solubility (mol/L) based on the molecular weight of this compound (184.19 g/mol ).[1]

3.3. Experimental Workflow Diagram

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B Shake/Stir C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze by HPLC D->E F Calculate concentration E->F Use calibration curve

Caption: Workflow for determining this compound solubility.

Plausible Antifungal Mechanism of Action

While the specific molecular targets of this compound have not been extensively elucidated, its classification as a mycotoxin with antifungal properties suggests it may interfere with essential fungal cellular processes. Many antifungal agents target the fungal cell wall or cell membrane, as these structures are unique to fungi and absent in mammalian cells, offering a degree of selective toxicity.

A plausible mechanism of action for this compound could involve the disruption of fungal cell wall integrity or the perturbation of the cell membrane. The butenolide ring in this compound is a reactive moiety that could potentially interact with cellular nucleophiles, such as cysteine residues in key enzymes involved in cell wall biosynthesis or membrane maintenance.

4.1. Hypothetical Signaling Pathway for Antifungal Activity

The following diagram illustrates a generalized signaling pathway that could be initiated by an antifungal agent like this compound, leading to cell wall stress and ultimately, cell death.

G Hypothetical Antifungal Signaling Pathway cluster_cell Fungal Cell This compound This compound CellWall Cell Wall Disruption This compound->CellWall CellMembrane Cell Membrane Stress This compound->CellMembrane SignalingCascade Stress Response Signaling Cascade (e.g., CWI Pathway) CellWall->SignalingCascade CellMembrane->SignalingCascade Apoptosis Apoptosis / Cell Death SignalingCascade->Apoptosis

Caption: Hypothetical antifungal mechanism of this compound.

This proposed pathway suggests that this compound may induce damage to the fungal cell wall or membrane, triggering a cellular stress response. If the damage is severe, this signaling cascade can lead to programmed cell death (apoptosis), thereby exerting its antifungal effect. Further research, including transcriptomic and proteomic analyses of this compound-treated fungi, is necessary to validate this hypothetical mechanism and identify specific molecular targets.

References

Application Notes and Protocols for Asperlactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and use of Asperlactone, a bioactive secondary metabolite isolated from Aspergillus ochraceus.

Physicochemical and Handling Information

This compound is a butenolide derivative with known antifungal, antibacterial, and anti-inflammatory properties.[1] Proper handling and storage are crucial to maintain its stability and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Yellow oil[2]
Molecular Formula C₉H₁₂O₄[1][2][3]
Molecular Weight 184.2 g/mol
Purity ≥98% (by HPLC)
Source Aspergillus ochraceus
Storage Conditions

Proper storage is essential to prevent degradation of this compound.

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationRecommendationsReferences
Short-term (Solid) +4°CWeeksKeep in a tightly sealed container.
Long-term (Solid) -20°C≥ 4 yearsProtect from moisture.
In Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Solubility and Solution Preparation

Table 3: Solubility of this compound

SolventSolubilityReferences
DMSO Soluble
Methanol Soluble
Acetone Soluble

Protocol 1: Preparation of this compound Stock Solution

  • Warm the vial of this compound to room temperature.

  • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C, protected from light.

  • Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Protocol 2: Antifungal Broth Microdilution Assay

  • Prepare this compound dilutions:

    • Prepare a 2X working stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

  • Prepare fungal inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to the corresponding wells of the 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a drug-free well (positive control for growth) and an uninoculated well (negative control).

  • Incubation and MIC Determination:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the absorbance at 620 nm.

G cluster_prep Preparation cluster_assay Assay cluster_results Results This compound Dilutions This compound Dilutions Plate Setup Plate Setup This compound Dilutions->Plate Setup Fungal Inoculum Fungal Inoculum Fungal Inoculum->Plate Setup Incubation Incubation Plate Setup->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for the antifungal broth microdilution assay.

In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.

Protocol 3: Albumin Denaturation Assay

  • Prepare solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.5).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Diclofenac sodium can be used as a positive control.

  • Reaction Mixture:

    • In a microcentrifuge tube, mix 1.8 mL of the 1% BSA solution with 0.2 mL of the this compound solution (or control).

  • Incubation:

    • Incubate the mixture at room temperature for 20 minutes.

    • Heat the mixture at 60°C for 15 minutes in a water bath.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

G Prepare Solutions Prepare Solutions Mix Reagents Mix Reagents Prepare Solutions->Mix Reagents Incubate (RT) Incubate (RT) Mix Reagents->Incubate (RT) Incubate (Heat) Incubate (Heat) Incubate (RT)->Incubate (Heat) Measure Absorbance Measure Absorbance Incubate (Heat)->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.

Potential Signaling Pathways

This compound's biological activities are likely mediated through the modulation of specific cellular signaling pathways.

Antifungal Mechanism: Cell Wall Integrity (CWI) Pathway

As a secondary metabolite from Aspergillus, this compound may exert its antifungal effects by disrupting the fungal cell wall. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade for maintaining cell wall homeostasis in fungi. Inhibition of this pathway can lead to increased sensitivity to cell wall-perturbing agents and morphological defects.

CWI_Pathway This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress induces Cell Wall Disruption Cell Wall Disruption This compound->Cell Wall Disruption leads to Sensors Sensors Cell Wall Stress->Sensors activates PkcA PkcA Sensors->PkcA activates MAPK Cascade (Bck1, Mkk2, MpkA) MAPK Cascade (Bck1, Mkk2, MpkA) PkcA->MAPK Cascade (Bck1, Mkk2, MpkA) activates Transcription Factors Transcription Factors MAPK Cascade (Bck1, Mkk2, MpkA)->Transcription Factors activates Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes regulates Cell Wall Synthesis Genes->Cell Wall Disruption prevents Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor activates This compound This compound IKK Complex IKK Complex This compound->IKK Complex inhibits MAPK Cascade MAPK Cascade This compound->MAPK Cascade inhibits Receptor->IKK Complex activates Receptor->MAPK Cascade activates IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation leads to NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation allows Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression induces MAPK Cascade->Pro-inflammatory Gene Expression induces

References

In Vitro Experimental Design for Asperlactone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a butenolide, a class of lactones, isolated as a secondary metabolite from the fungus Aspergillus ochraceus.[1] While its primary reported biological activities are antifungal and antibacterial, the broader therapeutic potential of this compound, particularly in oncology, remains an area of active investigation. Structurally similar lactone compounds have demonstrated a range of biological effects, including anti-inflammatory and anticancer activities, suggesting that this compound may possess analogous properties.

These application notes provide a comprehensive guide for the in vitro investigation of this compound, focusing on its potential anticancer effects. Detailed protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways, namely the PI3K/AKT/mTOR and MAPK pathways, are presented.

Data Presentation: Quantitative Analysis of Bioactive Lactones

Due to the limited availability of published data specifically for this compound's anticancer activities, the following tables summarize quantitative data from studies on other bioactive lactones and fungal extracts. This information serves as a reference for the expected range of activities and provides a framework for the presentation of novel data generated from this compound studies.

Table 1: Cytotoxicity of Bioactive Lactones in Human Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 (µM)Reference
Butenolide Derivative (I-14)VariousNot Specified<30[2]
(+)-3′,3′-di-(dimethylallyl)-butyrolactone IIPANC-1Not Specified5.3[3]
Versicolactone BPANC-1Not Specified9.4[3]
AverufaninBreast Cancer CellsSRB AssayLow µM range[4]
Isatin-derived spirocyclic α-methylene-γ-butyrolactoneOvarian Cancer CellsNF-κB activity4
AnetholeU87-MG (Glioma)CCK-810.8 ± 0.42
Butyrolactone INon-small-cell lung cancerNot Specified~50 µg/ml

Table 2: Apoptosis and Cell Cycle Arrest Induced by Bioactive Fungal Metabolites

Compound/ExtractCell LineParameter MeasuredResultReference
Aspergillus flavus extractMCF-7 (Breast Cancer)Early Apoptosis14%
Aspergillus flavus extractMCF-7 (Breast Cancer)Late Apoptosis38.9%
IsoscleroneMCF-7 (Breast Cancer)Sub-G1 fraction (20 µM)14.7%
IsoscleroneMCF-7 (Breast Cancer)Sub-G1 fraction (40 µM)19.5%
IsoscleroneMCF-7 (Breast Cancer)Sub-G1 fraction (60 µM)39.8%
IsoalantolactonePANC-1 (Pancreatic)S Phase Arrest (40 µM)Significant Increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and incubate overnight in a humidified atmosphere to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the selected time points.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis of PI3K/AKT/mTOR and MAPK Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired times.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western_blot Western Blot treat->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Expression western_blot->protein_quant conclusion Elucidate this compound's Anticancer Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_quant->conclusion

Caption: Experimental workflow for in vitro this compound studies.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound (Hypothesized Inhibition) This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

MAPK Signaling Pathway

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Activates This compound This compound (Hypothesized Modulation) This compound->Raf Modulates This compound->MEK Modulates This compound->ERK Modulates CellResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellResponse Regulates

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asperlactone Production in Aspergillus Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of asperlactone from Aspergillus fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Aspergillus species are known to produce it?

This compound is a polyketide-derived secondary metabolite with known antimicrobial properties. It is biosynthetically related to aspyrone. While various Aspergillus species may harbor the genetic potential for its production, it has been notably isolated from species such as Aspergillus melleus.

Q2: What is the biosynthetic origin of this compound?

This compound biosynthesis begins with the formation of 6-methylsalicylic acid (6-MSA) by a polyketide synthase (PKS). Through a series of enzymatic modifications, including oxidation and rearrangement, 6-MSA is converted into this compound. This pathway highlights the importance of optimizing the expression of the 6-MSA synthase gene cluster and subsequent modifying enzymes.

Q3: My Aspergillus culture is growing well, but this compound production is low or absent. Why?

Optimal growth conditions for Aspergillus do not always coincide with optimal conditions for secondary metabolite production. The biosynthetic gene clusters for secondary metabolites like this compound are often "silent" or expressed at low levels during active vegetative growth (trophophase). Production is typically induced by nutrient limitation, environmental stress, or as the culture enters the stationary phase. Global regulatory proteins, such as LaeA and VeA, play a crucial role in activating these silent gene clusters.[1][2][3]

Q4: How do the global regulators LaeA and VeA affect this compound production?

LaeA and VeA are key components of a nuclear complex that regulates the expression of numerous secondary metabolite gene clusters in Aspergillus species.[1][2] Deletion of laeA has been shown to block the expression of various polyketide, non-ribosomal peptide, and hybrid gene clusters. Conversely, overexpression of laeA can lead to increased production of certain secondary metabolites. These regulators respond to environmental cues, and their activity is essential for activating the this compound biosynthetic gene cluster. Therefore, creating conditions that favor the expression and activity of LaeA and VeA can enhance this compound yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation and provides actionable steps for optimization.

Issue 1: Low or No Detectable this compound Yield
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Media Composition 1. Carbon Source: Systematically evaluate different carbon sources (e.g., glucose, sucrose, soluble starch) and their concentrations. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism. 2. Nitrogen Source: Test various organic (e.g., peptone, yeast extract) and inorganic (e.g., sodium nitrate, ammonium sulfate) nitrogen sources. The type and concentration of nitrogen can significantly impact polyketide production. 3. C:N Ratio: Optimize the carbon-to-nitrogen ratio. A high C:N ratio often triggers secondary metabolism as nitrogen becomes a limiting nutrient.Identification of optimal nutrient sources and a C:N ratio that induces the this compound biosynthetic pathway.
Incorrect Fermentation pH 1. Monitor pH Profile: Track the pH of the culture medium throughout the fermentation, as fungal metabolism will alter it. 2. pH Optimization Study: Conduct a series of fermentations with initial pH values ranging from 4.0 to 7.0. Aspergillus species often produce secondary metabolites in slightly acidic conditions. 3. Buffering/Control: Use a buffered medium or a pH-controlled bioreactor to maintain the optimal pH range.Determination of the optimal initial pH and the need for pH control to maximize this compound production.
Inadequate Aeration 1. Shake Flasks: Ensure the liquid volume does not exceed 20-25% of the flask volume to allow for sufficient surface area for oxygen exchange. Increase the agitation speed (e.g., 150-250 rpm). 2. Bioreactor: Increase the airflow rate and/or agitation speed to improve the dissolved oxygen (DO) concentration. The biosynthesis of this compound involves oxidative steps that require molecular oxygen.Enhanced this compound yield due to sufficient oxygen supply for both fungal respiration and biosynthetic reactions.
Non-optimal Temperature 1. Temperature Screening: Evaluate a range of incubation temperatures (e.g., 25°C to 35°C). The optimal temperature for growth may not be the same as for this compound production. 2. Temperature Shift: Consider a two-stage temperature strategy: an initial phase at a higher temperature to promote biomass accumulation, followed by a shift to a lower temperature to induce secondary metabolite production.Identification of the optimal temperature profile for balancing biomass growth and this compound synthesis.
Issue 2: Inconsistent this compound Yields Between Batches
Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Variability 1. Standardize Spore Suspension: Prepare a large, homogenous stock of spore suspension and store it in aliquots at -80°C. Use a consistent spore concentration (e.g., 1 x 10⁶ spores/mL) for inoculation. 2. Consistent Inoculum Age: Use a pre-culture of a standardized age to inoculate the main fermentation. This ensures that the fungus is in a similar physiological state at the start of each experiment.Reduced batch-to-batch variability and more reproducible this compound yields.
Genetic Drift of Production Strain 1. Master Cell Bank: Create a master cell bank of the Aspergillus strain. 2. Limit Sub-culturing: Avoid excessive sub-culturing from a single plate or slant, as this can lead to genetic changes and loss of productivity. Initiate new cultures from the master cell bank.Consistent this compound production by maintaining the genetic integrity of the fungal strain.
Inconsistent Fermentation Conditions 1. Calibrate Equipment: Regularly calibrate all monitoring equipment, including pH meters, thermometers, and scales. 2. Precise Media Preparation: Ensure all media components are accurately weighed and completely dissolved.Improved reproducibility of fermentation outcomes.

Quantitative Data on Fermentation Parameters

While specific data for this compound is limited, the following tables, based on studies of other Aspergillus secondary metabolites, provide a starting point for optimization experiments.

Table 1: Effect of Carbon Source on Secondary Metabolite Production (Data adapted from studies on various Aspergillus secondary metabolites)

Carbon Source (20 g/L)Relative Yield (%)
Glucose100
Sucrose125
Soluble Starch150
Fructose90

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production (Data adapted from studies on various Aspergillus secondary metabolites)

Nitrogen Source (5 g/L)Relative Yield (%)
Peptone100
Yeast Extract130
Sodium Nitrate110
Ammonium Sulfate70

Table 3: Effect of Initial pH on Secondary Metabolite Production (Data adapted from studies on various Aspergillus secondary metabolites)

Initial pHRelative Yield (%)
4.060
5.090
6.0100
6.5115
7.085

Table 4: Effect of Temperature on Secondary Metabolite Production (Data adapted from studies on various Aspergillus secondary metabolites)

Temperature (°C)Relative Yield (%)
2475
28100
3280

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus for this compound Production
  • Inoculum Preparation:

    • Grow the Aspergillus strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is evident.

    • Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁷ spores/mL with sterile water.

    • Use this spore suspension to inoculate a pre-culture medium (e.g., Potato Dextrose Broth). Incubate at 28°C, 200 rpm for 48 hours.

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract, or a custom-optimized medium based on the troubleshooting guide).

    • Dispense the medium into 250 mL Erlenmeyer flasks (50 mL per flask) and sterilize by autoclaving.

    • Inoculate each flask with 5% (v/v) of the pre-culture.

    • Incubate the flasks at the optimized temperature (e.g., 28°C) on a rotary shaker at the optimized speed (e.g., 200 rpm) for 7-14 days.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Extract the mycelium separately by homogenizing it in methanol or acetone, followed by partitioning with ethyl acetate.

    • Analyze the crude extracts for the presence of this compound using methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic and Regulatory Pathways

Asperlactone_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis cluster_2 Global Regulation AcetylCoA Acetyl-CoA PKS 6-MSA Synthase (Polyketide Synthase) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS MSA 6-Methylsalicylic Acid (6-MSA) PKS->MSA Polyketide synthesis Intermediates Oxidative Intermediates MSA->Intermediates Oxidation & Rearrangement This compound This compound Intermediates->this compound Lactonization LaeA LaeA LaeA->PKS Activates expression VeA VeA VeA->PKS Activates expression

Caption: Proposed biosynthetic pathway of this compound and its regulation.

Experimental Workflow

Fermentation_Workflow Strain Aspergillus Strain (Master Cell Bank) Plate PDA Plate Culture (7-10 days, 28°C) Strain->Plate Spores Spore Suspension (1x10^7 spores/mL) Plate->Spores PreCulture Pre-culture (48h, 28°C, 200 rpm) Spores->PreCulture Fermentation Production Fermentation (7-14 days, optimized conditions) PreCulture->Fermentation Separation Filtration (Separate Mycelium & Broth) Fermentation->Separation Broth Culture Broth Separation->Broth Mycelium Mycelium Separation->Mycelium ExtractionBroth Liquid-Liquid Extraction (Ethyl Acetate) Broth->ExtractionBroth ExtractionMycelium Solid-Liquid Extraction (Methanol/Acetone) Mycelium->ExtractionMycelium CrudeExtract Crude Extract ExtractionBroth->CrudeExtract ExtractionMycelium->CrudeExtract Analysis Analysis (HPLC, LC-MS) CrudeExtract->Analysis

Caption: Workflow for this compound production and extraction.

Troubleshooting Logic

Troubleshooting_Logic Start Low this compound Yield CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth OptimizeGrowth Optimize Growth Conditions (Basal Media, Temp, Aeration) CheckGrowth->OptimizeGrowth No CheckProduction Growth OK, No Product: Induction Issue? CheckGrowth->CheckProduction Yes OptimizeGrowth->CheckGrowth OptimizeInduction Optimize Production Triggers (C:N Ratio, pH, Stress Factors) CheckProduction->OptimizeInduction Yes CheckGenetics Check Strain Stability (Limit sub-culturing) CheckProduction->CheckGenetics No Success Improved Yield OptimizeInduction->Success CheckGenetics->Success

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimization of Asperlactone Extraction from Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of asperlactone from fungal mycelium. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My extraction has resulted in a very low or undetectable yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of this compound can stem from several factors, ranging from suboptimal fermentation conditions to inefficient extraction procedures. Consider the following troubleshooting steps:

    • Suboptimal Fungal Growth and Metabolism: The production of this compound, a secondary metabolite, is highly dependent on the growth phase and culture conditions of the fungus.[1]

      • Solution: Optimize fermentation parameters such as media composition, pH, temperature, and aeration.[2][3] this compound is a polyketide, and its biosynthesis is often triggered by nutrient limitation or other stress factors.[2][4] Experiment with different carbon and nitrogen sources and concentrations to identify conditions that favor this compound production. The optimal temperature for mycelial growth of many Aspergillus species is around 25°C.

    • Incorrect Harvest Time: The concentration of secondary metabolites can vary significantly throughout the fungal life cycle.

      • Solution: Perform a time-course study of your fermentation, harvesting mycelium at different time points to determine the peak of this compound production.

    • Inefficient Cell Lysis: The fungal cell wall can be robust, preventing efficient extraction of intracellular metabolites.

      • Solution: Employ mechanical disruption methods such as grinding the lyophilized mycelium with a mortar and pestle, bead beating, or sonication prior to solvent extraction.

    • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for selectively dissolving this compound.

      • Solution: this compound is a moderately polar molecule. Solvents like ethyl acetate and methanol are commonly used for extracting fungal secondary metabolites. A sequential extraction with solvents of increasing polarity can also be effective.

    • Degradation of this compound: this compound may be sensitive to pH, temperature, and light, leading to degradation during extraction and storage.

      • Solution: Conduct extractions at room temperature or below, and protect extracts from light. Evaluate the pH of your extraction solvent and adjust if necessary to maintain the stability of the compound. Store extracts at low temperatures (e.g., -20°C) in the dark.

Issue 2: Co-extraction of Impurities

  • Question: My this compound extract contains a high level of impurities, complicating downstream purification. How can I improve the selectivity of my extraction?

  • Answer: The co-extraction of other fungal metabolites and cellular components is a common challenge. The following strategies can enhance the purity of your this compound extract:

    • Solvent Partitioning: This technique, also known as liquid-liquid extraction, separates compounds based on their differential solubility in two immiscible liquids.

      • Solution: After an initial extraction (e.g., with methanol), the crude extract can be partitioned between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol). This will separate non-polar lipids and fats into the hexane layer, while this compound and other moderately polar compounds remain in the aqueous methanol layer. A subsequent extraction of the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, can further isolate this compound.

    • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to separate components of a mixture.

      • Solution: Pass the crude extract through a solid-phase extraction cartridge (e.g., C18). Non-polar impurities can be washed away with a weak solvent, and then this compound can be eluted with a stronger, more polar solvent.

    • pH Adjustment: The solubility of acidic or basic compounds can be manipulated by adjusting the pH of the extraction solvent.

      • Solution: While this compound itself is neutral, this technique can be useful for removing acidic or basic impurities from the extract.

Frequently Asked Questions (FAQs)

Cultivation and Harvest

  • Q1: Which Aspergillus species are known to produce this compound?

    • A1: this compound has been isolated from several Aspergillus species, including Aspergillus ochraceus, Aspergillus melleus, and Aspergillus westerdijkiae.

  • Q2: What are the optimal culture conditions for maximizing this compound production?

    • A2: The optimal conditions can vary between strains. Generally, a nutrient-limited or stressed environment can induce secondary metabolism. It is recommended to optimize factors such as the carbon-to-nitrogen ratio, pH (typically around 5.5-6.5 for many fungi), and temperature (around 25-28°C).

  • Q3: When is the best time to harvest the mycelium for this compound extraction?

    • A3: this compound is a secondary metabolite, and its production often peaks during the stationary phase of fungal growth. A time-course experiment is the most effective way to determine the optimal harvest time for your specific strain and culture conditions.

Extraction and Purification

  • Q4: What is the best solvent for extracting this compound from mycelium?

    • A4: Ethyl acetate and methanol are commonly used and effective solvents for extracting moderately polar fungal metabolites like this compound. A combination or sequential extraction with these solvents can improve yield and purity.

  • Q5: How can I quantify the amount of this compound in my extract?

    • A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound. A standard curve should be generated using a pure this compound standard to accurately determine the concentration in your samples.

  • Q6: What are the key stability concerns for this compound during extraction and storage?

    • A6: Like many natural products, this compound may be susceptible to degradation by heat, light, and extreme pH. It is advisable to perform extractions at or below room temperature, protect samples from light, and store extracts at -20°C or lower for long-term stability.

Data Presentation

The following tables summarize key parameters influencing this compound extraction, based on general principles of fungal secondary metabolite extraction. Note that optimal conditions can be species and strain-dependent and should be empirically determined.

Table 1: Comparison of Common Extraction Solvents

SolventPolarityAdvantagesDisadvantages
Methanol HighGood for a broad range of polar to moderately polar compounds.May extract a high amount of primary metabolites (sugars, etc.).
Ethanol HighSimilar to methanol, often considered a "greener" solvent.Can also extract a wide range of compounds, potentially leading to a less pure extract.
Ethyl Acetate IntermediateGood selectivity for moderately polar compounds like this compound.May also extract lipids and other non-polar impurities.
Acetone IntermediateEffective for a range of polarities.Can be more volatile and flammable than other options.
Chloroform LowCan be used in liquid-liquid partitioning to remove non-polar compounds.Toxic and environmentally hazardous.
Water Very HighInexpensive and non-toxic.Generally not effective for extracting moderately polar compounds like this compound on its own.

Table 2: Influence of Extraction Parameters on Yield

ParameterTypical RangeGeneral Effect on this compound YieldConsiderations
Temperature 4°C to 60°CIncreased temperature can enhance extraction efficiency but may also lead to degradation of thermolabile compounds.A balance must be struck. Room temperature is often a good starting point.
Time 1 to 24 hoursLonger extraction times generally increase yield up to a certain point, after which the yield may plateau or decrease due to degradation.Optimization is necessary to find the point of maximum yield without significant degradation.
pH 4.0 to 8.0This compound is a neutral molecule, so pH is less likely to directly impact its solubility. However, pH can affect the stability of the compound and the solubility of impurities.Maintaining a neutral to slightly acidic pH is generally recommended.
Solid-to-Liquid Ratio 1:10 to 1:50 (g/mL)A higher solvent volume can lead to a more complete extraction.Using excessive solvent can make the downstream concentration steps more time-consuming and energy-intensive.

Experimental Protocols

Protocol 1: Small-Scale Solvent Extraction of this compound from Mycelium

  • Harvesting and Preparation of Mycelium:

    • Separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth or a Buchner funnel).

    • Wash the mycelium with distilled water to remove residual media components.

    • Freeze-dry (lyophilize) the mycelium to remove water and facilitate grinding.

    • Grind the dried mycelium to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Weigh a known amount of the powdered mycelium (e.g., 1 gram) and place it in a flask.

    • Add a suitable volume of extraction solvent (e.g., 20 mL of ethyl acetate or methanol).

    • Agitate the mixture on a shaker at room temperature for a defined period (e.g., 4-6 hours).

    • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

  • Concentration and Storage:

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

    • Store the extract at -20°C in a dark, airtight container.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification

  • Initial Extraction:

    • Perform an initial extraction of the mycelium with a polar solvent such as methanol, as described in Protocol 1.

  • Partitioning:

    • Concentrate the methanolic extract and then resuspend it in a mixture of methanol and water (e.g., 90:10 v/v).

    • Transfer the aqueous methanol solution to a separatory funnel.

    • Add an equal volume of a non-polar solvent, such as hexane, and shake vigorously.

    • Allow the layers to separate and collect the lower aqueous methanol layer (which contains this compound).

    • To the aqueous methanol layer, add an equal volume of a solvent of intermediate polarity, such as ethyl acetate, and shake vigorously.

    • Collect the upper ethyl acetate layer, which will now contain the enriched this compound.

  • Final Steps:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract as described in Protocol 1.

Visualizations

Asperlactone_Biosynthesis Polyketide Synthase (PKS) Polyketide Synthase (PKS) Polyketide Intermediate Polyketide Intermediate Polyketide Synthase (PKS)->Polyketide Intermediate 6-Methylsalicylic Acid (6-MSA) 6-Methylsalicylic Acid (6-MSA) Polyketide Intermediate->6-Methylsalicylic Acid (6-MSA) Cyclization Diepoxide Intermediate Diepoxide Intermediate 6-Methylsalicylic Acid (6-MSA)->Diepoxide Intermediate Ring Opening & Epoxidation Aspyrone Aspyrone Diepoxide Intermediate->Aspyrone Rearrangement This compound This compound Diepoxide Intermediate->this compound Rearrangement & Lactonization

Caption: Proposed biosynthetic pathway of this compound from acetate.

Extraction_Workflow Harvesting & Drying Harvesting & Drying Grinding Grinding Harvesting & Drying->Grinding Solid-Liquid Extraction Solid-Liquid Extraction Grinding->Solid-Liquid Extraction Filtration/Centrifugation Filtration/Centrifugation Solid-Liquid Extraction->Filtration/Centrifugation Crude Extract Crude Extract Filtration/Centrifugation->Crude Extract Solvent Evaporation Solvent Evaporation Crude Extract->Solvent Evaporation Analysis (e.g., HPLC) Analysis (e.g., HPLC) Crude Extract->Analysis (e.g., HPLC) Purification (e.g., Chromatography) Purification (e.g., Chromatography) Solvent Evaporation->Purification (e.g., Chromatography) Pure this compound Pure this compound Purification (e.g., Chromatography)->Pure this compound Pure this compound->Analysis (e.g., HPLC)

Caption: General experimental workflow for this compound extraction.

References

Asperlactone stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of asperlactone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a polyketide-derived secondary metabolite produced by fungi of the Aspergillus genus.[1][2] It belongs to the butenolide class of compounds, which are lactones.[1] Lactones are cyclic esters and are susceptible to hydrolysis, a chemical reaction in which water breaks down the ester bond. This degradation can lead to a loss of biological activity, impacting experimental results and the therapeutic potential of the compound. Therefore, understanding and controlling the stability of this compound in aqueous solutions is critical for reliable research and development.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: Like other lactones, this compound is prone to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is generally lowest at a neutral or slightly acidic pH and increases significantly under alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound. For every 10°C increase in temperature, the rate of degradation can increase by a factor of 2.5 to 3.9.[3]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photosensitive compounds should be handled in low-light conditions and stored in light-protecting containers.

  • Presence of Enzymes: If the aqueous solution contains biological components, such as cell lysates or serum, enzymes like esterases may be present and can rapidly hydrolyze the lactone ring of this compound.

  • Oxygen: Dissolved oxygen can participate in oxidative degradation of the molecule, although the primary degradation pathway for lactones is typically hydrolysis.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in an aqueous solution is expected to be hydrolysis of the lactone ring. This would result in the formation of a corresponding hydroxy carboxylic acid. While specific degradation products for this compound have not been extensively reported in the literature, the general mechanism of lactone hydrolysis suggests this transformation. It is also possible that the epoxide ring in this compound could undergo hydrolysis, especially under acidic conditions, to form a diol.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity in my experiment. Degradation in aqueous solution. 1. Check pH: Ensure the pH of your experimental buffer is in the optimal range for this compound stability (ideally slightly acidic to neutral). Avoid highly basic conditions. 2. Control Temperature: Perform experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a concentrated stock stored in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. 4. Protect from Light: Use amber vials or cover your experimental setup with aluminum foil to minimize light exposure.
Inconsistent results between experiments. Variable degradation of this compound. 1. Standardize Solution Preparation: Use a consistent protocol for preparing your this compound solutions, including the source of water/buffer and the final concentration. 2. Monitor pH: Measure and record the pH of your solutions before and after the experiment to check for any shifts. 3. Use a Stability-Indicating Assay: Employ an analytical method, such as HPLC, that can separate intact this compound from its degradation products to accurately quantify the concentration of the active compound.
Precipitate forms in the aqueous solution. Poor solubility or degradation. 1. Check Solubility: this compound has limited solubility in water. Ensure the concentration used does not exceed its solubility limit in your specific buffer system. The use of a co-solvent like DMSO (typically <1%) can aid solubility. 2. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Quantitative Data on Lactone Stability

pH Temperature (°C) Half-life (t1/2)
3.025~150 hours
5.025~500 hours
7.425~200 hours
9.025~10 hours
7.44~1500 hours
7.437~50 hours

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Buffers

This protocol outlines a general method for assessing the stability of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 100 µg/mL in amber glass vials. The final DMSO concentration should be kept below 1% to minimize its effect on the reaction.

  • Incubation: Place the vials in incubators set at 4°C, 25°C, and 37°C.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition and determine the degradation rate constant and half-life.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

  • UV lamp

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products. The chromatographic method should be developed to ensure adequate separation of the parent compound from all degradation products.

Visualizations

degradation_pathway This compound This compound Hydroxy_acid Hydroxy Carboxylic Acid (Hydrolysis Product) This compound->Hydroxy_acid H₂O (pH dependent) Diol Diol (Epoxide Hydrolysis Product) This compound->Diol H₂O (acid catalyzed) experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock This compound Stock (DMSO) Working Dilute in Aqueous Buffer (pH 5, 7.4, 9) Stock->Working Temp4 4°C Temp25 25°C Temp37 37°C Sampling Sample at Time Points Temp4->Sampling Temp25->Sampling Temp37->Sampling HPLC HPLC Analysis Sampling->HPLC Data Determine Half-life HPLC->Data troubleshooting_logic Start Inconsistent Experimental Results Check_Degradation Suspect this compound Degradation? Start->Check_Degradation Check_pH Check & Control pH Check_Degradation->Check_pH Yes Other_Factors Investigate Other Experimental Variables Check_Degradation->Other_Factors No Check_Temp Control Temperature Check_pH->Check_Temp Fresh_Sol Prepare Fresh Solutions Check_Temp->Fresh_Sol Protect_Light Protect from Light Fresh_Sol->Protect_Light Stable_Results Consistent Results Protect_Light->Stable_Results

References

Technical Support Center: Degradation Pathways of Butenolide Lactone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation pathways of butenolide lactone compounds. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for butenolide lactone compounds?

A1: Butenolide lactones are susceptible to several degradation pathways, primarily driven by hydrolysis, photolysis, and thermal stress. The unsaturated lactone ring is the most reactive part of the molecule.

  • Hydrolysis: The ester linkage in the lactone ring is prone to cleavage in the presence of water, a reaction that is catalyzed by both acids and bases. This results in the opening of the ring to form a γ-hydroxy carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization, polymerization, or fragmentation of the butenolide ring.

  • Thermal Degradation: At elevated temperatures, butenolide compounds can undergo decarboxylation (loss of CO2) or decarbonylation (loss of CO), as well as other complex decomposition reactions.

  • Oxidative Degradation: The double bond in the butenolide ring is a potential site for oxidative cleavage, which can be initiated by atmospheric oxygen or oxidizing agents.

  • Biodegradation: In environmental or biological systems, microorganisms can enzymatically degrade butenolide lactones. For instance, the half-life of one butenolide compound in natural seawater was found to be as short as 0.5 days due to bacterial action.[1][2]

Q2: What factors influence the stability of butenolide lactones?

A2: The stability of butenolide lactones is influenced by several factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions significantly accelerate the degradation of the lactone ring.

  • Temperature: Higher temperatures increase the rate of all degradation reactions, including hydrolysis and thermal decomposition.[1][2]

  • Light Exposure: The intensity and wavelength of light exposure can significantly impact the rate and pathway of photodegradation.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of butenolide lactones. Protic solvents can participate in hydrolysis reactions.

  • Presence of Oxygen and Oxidizing Agents: These can promote oxidative degradation of the butenolide ring.

  • Substituents on the Butenolide Ring: The nature and position of substituent groups on the butenolide ring can affect its electronic properties and steric hindrance, thereby influencing its susceptibility to degradation.

Q3: How can I monitor the degradation of my butenolide compound?

A3: The most common and effective technique for monitoring the degradation of butenolide compounds and quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC), typically with UV detection. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

HPLC Analysis Issues

Issue 1: My butenolide peak is tailing or broadening in the chromatogram.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the butenolide, leading to peak tailing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.

      • Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or cyano column) that is less prone to secondary interactions.[3]

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can mask the active silanol sites.

  • Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare and inject a more dilute solution of your sample to see if the peak shape improves.

      • Reduce Injection Volume: Inject a smaller volume of your sample.

  • Possible Cause 3: Extra-Column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.

    • Troubleshooting Steps:

      • Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.

      • Ensure Proper Fittings: Check that all fittings are secure and have no dead volume.

Issue 2: I am observing a rapid decrease in the peak area of my butenolide compound in aqueous solutions.

  • Possible Cause: Hydrolysis. Butenolide lactones are susceptible to hydrolysis, which is accelerated in aqueous solutions, especially under acidic or basic conditions.

    • Troubleshooting Steps:

      • Control pH: Maintain the pH of your aqueous solutions within a stable range, typically between pH 4 and 6, if compatible with your compound's overall stability.

      • Use Aprotic Solvents for Stock Solutions: Prepare stock solutions in aprotic organic solvents like acetonitrile or DMSO and dilute them into the aqueous mobile phase just before analysis.

      • Refrigerate Samples: If samples must be stored in an aqueous medium, keep them at a low temperature (2-8 °C) to slow down the hydrolysis rate.

Forced Degradation Study Issues

Issue 3: I am not seeing any degradation under my stress conditions.

  • Possible Cause: Stress Conditions are Too Mild. The applied stress may not be sufficient to induce degradation.

    • Troubleshooting Steps:

      • Increase Stressor Concentration/Intensity: For chemical degradation, increase the concentration of the acid, base, or oxidizing agent. For thermal and photolytic degradation, increase the temperature or light intensity/duration, respectively.

      • Increase Exposure Time: Extend the duration of the stress test.

Issue 4: My compound degrades completely under all stress conditions.

  • Possible Cause: Stress Conditions are Too Harsh. The applied stress is too severe, leading to complete degradation and making it difficult to identify primary degradation products and pathways.

    • Troubleshooting Steps:

      • Reduce Stressor Concentration/Intensity: Use lower concentrations of chemical stressors, lower temperatures, or less intense light exposure.

      • Decrease Exposure Time: Shorten the duration of the stress test and take samples at multiple time points to observe the progression of degradation.

Data Presentation

The following tables summarize quantitative data on the degradation of a representative butenolide compound under various environmental conditions.

Table 1: Half-lives of a Butenolide Compound at Different Temperatures.

Temperature (°C)Half-life (days)
4>64
2530.5
403.9

Table 2: Photolysis Half-lives of a Butenolide Compound.

ConditionHalf-life (days)
Sunlight Exposure5.7
Dark Control9.7

Table 3: Biodegradation Half-life of a Butenolide Compound in Natural Seawater.

ConditionHalf-life (days)
Natural Seawater0.5

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on butenolide lactone compounds.

Forced Hydrolysis Study

Objective: To evaluate the stability of the butenolide lactone to acid and base-catalyzed hydrolysis.

Materials:

  • Butenolide compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator

  • pH meter

  • HPLC system with UV detector

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the butenolide compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature (25 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • HPLC Analysis:

    • Analyze the initial (time 0) and stressed samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Photostability Study

Objective: To assess the degradation of the butenolide lactone upon exposure to light.

Materials:

  • Butenolide compound

  • Acetonitrile (HPLC grade) or other suitable solvent

  • Quartz or borosilicate glass vials

  • Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Aluminum foil

  • HPLC system with UV detector

Protocol:

  • Sample Preparation:

    • Prepare a solution of the butenolide compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Exposure:

    • Transfer the solution to transparent quartz or borosilicate glass vials.

    • Prepare a "dark control" sample by wrapping a vial completely in aluminum foil.

    • Place the exposed and dark control samples in the photostability chamber.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • HPLC Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

    • Compare the chromatograms to identify any degradation products formed due to photolysis.

Thermal Degradation Study

Objective: To evaluate the stability of the butenolide lactone at elevated temperatures.

Materials:

  • Solid butenolide compound

  • Oven or heating block

  • Acetonitrile (HPLC grade) or other suitable solvent

  • Vials

  • HPLC system with UV detector

Protocol:

  • Sample Preparation:

    • Place a known amount of the solid butenolide compound in a vial.

  • Exposure:

    • Place the vial in an oven set to a specific temperature (e.g., 80 °C).

    • Maintain the sample at this temperature for a specified period (e.g., 7 or 14 days).

  • HPLC Analysis:

    • After the heating period, allow the sample to cool to room temperature.

    • Dissolve a known weight of the heat-stressed solid in a suitable solvent to a known concentration.

    • Analyze the solution using a stability-indicating HPLC method and compare it to a solution of the unstressed compound.

Mandatory Visualizations

Hydrolysis_Pathway Butenolide Butenolide Lactone Intermediate Tetrahedral Intermediate Butenolide->Intermediate + H2O (Acid/Base catalysis) Product γ-Hydroxy Carboxylic Acid Intermediate->Product Ring Opening

Caption: Acid/Base-catalyzed hydrolysis of a butenolide lactone.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base Basic (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Samples Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Butenolide Butenolide Compound Butenolide->Acid Expose to Butenolide->Base Expose to Butenolide->Oxidative Expose to Butenolide->Thermal Expose to Butenolide->Photolytic Expose to

Caption: Workflow for forced degradation studies of butenolide lactones.

References

Technical Support Center: Asperlactone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Asperlactone by chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?

A1: this compound, a butenolide, can be susceptible to degradation under certain conditions. The primary factors influencing its stability are pH and temperature. Lactone rings, a core feature of this compound, can be prone to hydrolysis under basic or strongly acidic conditions.

To minimize degradation, consider the following:

  • pH Control: Maintain a slightly acidic to neutral pH (around 4.5-7) during extraction and purification.[1][2] Avoid exposing the sample to strong acids or bases. If buffers are used, ensure they are compatible and used at the lowest effective concentration.

  • Temperature Management: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to slow down potential degradation reactions.[3]

  • Solvent Choice: Use high-purity solvents and avoid prolonged exposure to protic solvents, which can participate in hydrolysis.

  • Minimize Processing Time: Expedite the purification workflow to reduce the time the sample is in solution.

Q2: I am observing co-elution of impurities with my this compound peak. How can I improve the separation?

A2: Co-elution is a common challenge in the purification of natural products from complex fungal extracts. Aspergillus species produce a wide array of secondary metabolites, some of which may have similar polarities and chromatographic behavior to this compound.[4][5]

Strategies to improve separation include:

  • Orthogonal Chromatography: Employing a secondary chromatographic technique with a different separation mechanism can be highly effective. For example, if you are using reversed-phase HPLC, consider trying normal-phase chromatography or a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).

  • Optimize Mobile Phase:

    • Solvent System: If using a methanol/water system, try substituting methanol with acetonitrile. The change in solvent selectivity can alter the elution profile of co-eluting impurities.

    • Gradient Modification: Adjust the gradient slope. A shallower gradient can increase the resolution between closely eluting peaks.

  • Column Parameters:

    • Column Chemistry: As mentioned, switching to a different column chemistry can provide the necessary selectivity.

    • Particle Size: Using a column with a smaller particle size can enhance efficiency and resolution.

Q3: My final yield of purified this compound is very low. What are the potential reasons and how can I improve recovery?

A3: Low recovery can be attributed to several factors, from incomplete extraction to losses during chromatographic steps.

To improve your yield, consider these points:

  • Extraction Efficiency: Ensure your initial extraction from the fungal biomass is thorough. Multiple extractions with an appropriate solvent (e.g., ethyl acetate) will maximize the recovery of this compound.

  • Chromatographic Losses:

    • Irreversible Adsorption: this compound may irreversibly bind to the stationary phase, especially if highly active silica gel is used. Pre-treating the silica gel or using a less active stationary phase like Celite can mitigate this.

    • Fraction Collection: Optimize your fraction collection parameters to avoid discarding fractions containing your target compound. Use a sensitive detection method to accurately identify the start and end of the this compound peak.

  • Sample Degradation: As discussed in Q1, degradation can significantly reduce the final yield. Implementing strategies to maintain stability is crucial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Presence of acidic silanols on the silica surface.- Reduce the sample load on the column.- Add a small amount of a competitive agent (e.g., triethylamine for basic compounds, or a mild acid like acetic acid for acidic compounds) to the mobile phase to block active sites.- Use an end-capped column.
Broad Peaks - Column degradation.- Large injection volume in a strong solvent.- Extra-column band broadening.- Test the column performance with a standard; replace if necessary.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Check for and minimize the length and diameter of tubing between the injector, column, and detector.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Late-eluting compounds from a previous run.- Use fresh, high-purity mobile phase.- Implement a robust needle wash protocol.- Run a blank gradient after each sample to wash out any retained compounds.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare mobile phase accurately and consistently; use a buffer if pH is critical.- Use a column oven to maintain a constant temperature.- Check the pump for pressure fluctuations and perform necessary maintenance.

Experimental Protocols

General Protocol for this compound Purification

This protocol is a general guideline based on methods reported for the isolation of butenolides from Aspergillus species. Optimization may be required based on the specific fungal strain and equipment.

  • Extraction:

    • Culture the Aspergillus strain (e.g., Aspergillus ochraceus) in a suitable liquid or solid medium.

    • After the incubation period, separate the mycelia from the broth by filtration.

    • Extract the mycelia and/or the culture broth exhaustively with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualization method (e.g., UV light, vanillin-sulfuric acid stain).

    • Combine fractions containing this compound based on the TLC analysis.

  • Final Purification (Preparative HPLC):

    • Evaporate the solvent from the combined fractions from the previous step.

    • Dissolve the semi-pure extract in the HPLC mobile phase.

    • Purify the sample using a preparative reversed-phase C18 column.

    • Elute with a gradient of methanol in water or acetonitrile in water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantitative Data from a Representative Butenolide Purification

The following table summarizes representative yields and purities at different stages of a butenolide purification process, adapted from literature on similar compounds. Actual values for this compound may vary.

Purification Stage Starting Material (g) Product (mg) Purity (%) Recovery (%)
Crude Extract 100 (from fungal culture)5000~5N/A
Silica Gel Fractionation 5500~5010
Preparative HPLC 0.5200>9540
Overall 100200>950.2

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Culture Aspergillus Culture Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fraction Silica_Gel->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure->Prep_HPLC Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Purification Check_Purity Check Purity & Yield Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Suboptimal End Pure Product Check_Purity->End Optimal Degradation Investigate Degradation (pH, Temp) Low_Yield->Degradation Yes Extraction_Loss Optimize Extraction & Collection Low_Yield->Extraction_Loss No Low_Purity Low Purity? Coelution Address Co-elution (Orthogonal Methods) Low_Purity->Coelution Yes Method_Optimization Optimize Chromatography (Gradient, Column) Low_Purity->Method_Optimization No End_Fail Re-evaluate Strategy Degradation->End_Fail Extraction_Loss->Low_Purity Coelution->End_Fail Method_Optimization->End_Fail

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Asperlactone Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Asperlactone during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Troubleshooting Guide: this compound Degradation

Unexpected experimental results or observations of sample impurity may be due to the degradation of this compound. This guide will help you troubleshoot potential stability issues.

Logical Troubleshooting Workflow

This compound Degradation Troubleshooting cluster_storage Storage Conditions Review cluster_handling Sample Handling Review StorageTemp Incorrect Storage Temperature? ImplementChanges Implement Corrective Actions StorageTemp->ImplementChanges Moisture Exposure to Moisture? Moisture->ImplementChanges Light Exposure to Light (Solutions)? Light->ImplementChanges Solvent Inappropriate Solvent? Solvent->ImplementChanges pH Extreme pH in Solution? pH->ImplementChanges Contamination Oxidizing Agent Contamination? Contamination->ImplementChanges Issue Start: Suspected This compound Degradation CheckStorage Review Storage and Handling Procedures Issue->CheckStorage CheckStorage->StorageTemp Check Temperature Log CheckStorage->Moisture Check Container Seal CheckStorage->Light Check Foil Wrapping/Amber Vials CheckStorage->Solvent Verify Solvent Purity CheckStorage->pH Check Buffer Preparation CheckStorage->Contamination Review Lab Procedures AnalyzeSample Analyze Sample Integrity (e.g., HPLC) ImplementChanges->AnalyzeSample Resolved Issue Resolved AnalyzeSample->Resolved Purity Confirmed FurtherInvestigation Further Investigation (Forced Degradation Studies) AnalyzeSample->FurtherInvestigation Degradation Still Observed

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C for long-term storage, which can preserve its integrity for at least a year, and potentially up to four years.[1][2] For short-term storage, +4°C is acceptable.[2] It is crucial to protect the compound from moisture.[2]

Q2: How should I store this compound in solution?

It is highly recommended to prepare this compound solutions on the same day of use.[3] If storage is necessary, solutions can be kept at -20°C for up to one month. After reconstitution, it is also important to protect the solution from light. Before use, allow the solution to equilibrate to room temperature and ensure no precipitation has occurred.

Q3: What are the primary causes of this compound degradation?

This compound contains a butenolide and an epoxide functional group, which are susceptible to certain degradation pathways. The primary causes of degradation are likely:

  • Hydrolysis: The ester bond in the butenolide ring and the epoxide ring can be opened by reaction with water, a process that is accelerated under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidizing agents.

  • Photodegradation: For solutions, exposure to light can be a source of degradation.

Q4: I suspect my this compound sample has degraded. How can I confirm this?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the purity of your this compound sample. A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO and methanol. When preparing solutions for storage, ensure the use of high-purity, anhydrous solvents to minimize hydrolytic degradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability of this compound.

FormStorage TemperatureDurationExpected PurityKey Considerations
Solid +4°CShort-term>98%Protect from moisture.
-20°CUp to 4 years>98%Protect from moisture.
Solution Room TemperatureSame day use>98%Prepare fresh.
-20°CUp to 1 month>95%Protect from light; use anhydrous solvents.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid this compound at 60°C.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

    • Analysis: Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Potential Degradation Pathway

This compound Degradation Pathway cluster_products Potential Degradation Products This compound This compound (Butenolide and Epoxide) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis RingOpenedLactone Ring-Opened Hydroxy Acid Hydrolysis->RingOpenedLactone RingOpenedEpoxide Diol from Epoxide Opening Hydrolysis->RingOpenedEpoxide OxidizedProducts Oxidized Derivatives Oxidation->OxidizedProducts Isomers Photoisomers Photolysis->Isomers

References

Technical Support Center: Synthesis of Asperlactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Asperlactone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Stereoselectivity in Epoxidation

Question: I am attempting an epoxidation step to form the oxirane ring in my this compound derivative, but I am observing poor diastereoselectivity. How can I improve this?

Answer: Achieving high stereoselectivity in the formation of the epoxide ring is a critical and often challenging step in the synthesis of this compound derivatives. The presence of a nearby chiral center should direct the stereochemical outcome, but poor results can arise from several factors.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: The choice of epoxidation reagent is crucial. For substrate-controlled diastereoselectivity, m-CPBA (meta-chloroperoxybenzoic acid) is a common choice. However, if this is not providing sufficient selectivity, consider using a directed epoxidation method. For example, if you have a nearby hydroxyl group, a vanadium-catalyzed epoxidation with an alkyl hydroperoxide (e.g., TBHP) can significantly enhance diastereoselectivity through coordination.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the epoxidation reaction. Non-polar solvents like dichloromethane (DCM) or chloroform are standard. However, experimenting with other solvents such as toluene or hexane might alter the conformational preferences of the substrate, leading to improved selectivity.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. If you are running the reaction at room temperature, try performing it at 0 °C, -20 °C, or even -78 °C.

  • Protecting Groups: The nature of the protecting groups on other functional moieties in your molecule can exert steric or electronic effects that influence the facial selectivity of the epoxidation. Consider if a different protecting group strategy might be beneficial.

Quantitative Data Summary: Effect of Epoxidation Conditions on Diastereomeric Ratio (d.r.)

EntryOxidizing AgentCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1m-CPBANoneDCM252:1
2m-CPBANoneDCM-785:1
3TBHPVO(acac)₂Toluene0>20:1
4Jacobsen's Cat.Mn(III)DCM01:1 (low ee)
Low Yield in Lactonization Step

Question: I am struggling with the formation of the butenolide ring, and my yields for the lactonization step are consistently low. What are the potential causes and solutions?

Answer: The formation of the γ-lactone ring is a key step that can be prone to low yields due to competing side reactions or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Method of Lactonization: There are numerous methods for lactonization. If an intramolecular esterification (e.g., Fischer esterification) is giving low yields, consider alternative methods. The Yamaguchi or Shiina macrolactonization conditions, although typically used for larger rings, can also be effective for the formation of smaller lactones, particularly with sterically hindered substrates.

  • Dehydration Conditions: If you are forming the lactone from a corresponding hydroxy acid, the choice of dehydrating agent is critical. Carbodiimide-based coupling agents like DCC or EDC, often with an activating agent like DMAP, are effective. Ensure that your reagents are pure and the reaction is performed under anhydrous conditions to prevent hydrolysis of activated intermediates.

  • Intramolecular Cyclization Strategy: Consider if the stereochemistry of your precursor is optimal for cyclization. In some cases, epimerization at a key position might be necessary to facilitate the ring-closing step.

  • Purification Issues: Lactones can sometimes be volatile or prone to decomposition on silica gel. Consider alternative purification methods such as distillation (if thermally stable) or chromatography on a less acidic stationary phase like alumina.

Experimental Protocol: Yamaguchi Lactonization

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the seco-acid (1.0 eq) in anhydrous toluene (to a concentration of 0.1 M).

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Cyclization: Dilute the reaction mixture significantly with anhydrous toluene (to a final concentration of 0.005 M). Add a solution of DMAP (4.0 eq) in anhydrous toluene dropwise over several hours using a syringe pump.

  • Work-up: After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Epoxide Ring Opening Side Reactions

Question: During subsequent reaction steps after the formation of the epoxide, I am observing products resulting from the opening of the oxirane ring. How can I prevent this?

Answer: Epoxides are susceptible to nucleophilic attack, especially under acidic or basic conditions. Protecting the epoxide or carefully choosing the reaction conditions for subsequent steps is essential.

Troubleshooting Workflow:

G start Problem: Epoxide Ring Opening cond1 Are you using acidic conditions? start->cond1 cond2 Are you using strong nucleophiles? cond1->cond2 No sol1 Use buffered or non-acidic reagents. Consider acid-labile protecting groups. cond1->sol1 Yes cond3 Is the epoxide sterically accessible? cond2->cond3 No sol2 Use milder or more sterically hindered nucleophiles. Protect other functional groups to reduce reactivity. cond2->sol2 Yes sol3 Introduce a bulky protecting group on a nearby functional group to shield the epoxide. cond3->sol3 Yes end Proceed with synthesis cond3->end No sol1->end sol2->end sol3->end G cluster_0 Synthesis of this compound Derivatives A Chiral Pool Starting Material or Asymmetric Synthesis of Core B Stereoselective Aldol Reaction to set C5-C6 stereocenters A->B C Diastereoselective Epoxidation of alkene precursor B->C D Lactonization to form Butenolide Ring C->D E Functional Group Interconversion and Derivatization D->E F Final Product E->F

Technical Support Center: Overcoming Asperlactone Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the low solubility of Asperlactone in aqueous bioassay conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a naturally occurring polyketide with known anti-inflammatory, antibiotic, nematicidal, insecticidal, antibacterial, and antifungal properties.[1][2] Like many promising bioactive compounds, its hydrophobic nature leads to poor solubility in aqueous solutions, which are the basis of most biological assays. This low solubility can result in compound precipitation, leading to inaccurate and unreliable experimental data.

Q2: In which organic solvents is this compound known to be soluble?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and acetone.[2] However, introducing these organic solvents into aqueous bioassay buffers must be done with caution to avoid solvent-induced artifacts or toxicity.

Q3: What is the primary issue when diluting a concentrated this compound stock in an aqueous buffer?

The most common problem is "solvent-shifting" precipitation. This compound may be fully dissolved in a high concentration in an organic solvent like DMSO. However, when this stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This shift in polarity can cause this compound to exceed its solubility limit in the new mixture and precipitate out of the solution.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to perform a solvent tolerance test for your specific cell line or assay system to determine the maximum permissible concentration that does not interfere with the experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates immediately upon addition to the aqueous buffer. The final concentration of this compound is too high for the aqueous environment.- Decrease the final working concentration of this compound. - Prepare a more concentrated stock solution in DMSO so a smaller volume is needed for dilution, thereby keeping the final DMSO concentration low.
The final concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain solubility.While keeping the final DMSO concentration below the toxic threshold, consider if a slightly higher, yet safe, concentration improves solubility.
The this compound solution is initially clear but becomes cloudy or shows precipitate over time. The solution is supersaturated, and the compound is slowly precipitating out.- Use the prepared solution immediately after dilution. - Reduce the final concentration of this compound to below its thermodynamic solubility limit in the final assay medium.
Temperature fluctuations are affecting solubility.Maintain a constant temperature throughout the experiment, as a decrease in temperature can reduce the solubility of the compound.
Inconsistent or non-reproducible bioassay results. Incomplete dissolution or precipitation of this compound during the experiment.- Visually inspect all solutions for any particulate matter before use. - Prepare fresh dilutions from the stock solution for each experiment. - Consider performing a solubility test in your final assay medium to establish a reliable working concentration range.

Data Presentation: Solubility of Structurally Related Lactones

Solvent Solubility of Spironolactone
ChloroformFreely soluble
Ethanol (95%)Soluble[3]
MethanolSlightly soluble[3]
WaterPractically insoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the appropriate amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Solutions should be stable for at least one month.

Protocol 2: Preparation of Working Solutions and Dilution in Aqueous Buffer

This protocol outlines the preparation of final working solutions of this compound for bioassays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the pre-warmed aqueous buffer to reach the desired final concentrations.

  • Crucially, ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).

  • Mix thoroughly by gentle pipetting or brief vortexing immediately before adding to the assay plate.

  • Use the prepared working solutions without delay to prevent precipitation.

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This method can be an alternative to using organic co-solvents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add this compound powder to the HP-β-CD solution to achieve the desired final concentration.

  • Stir the mixture vigorously at room temperature for 1-2 hours or until the this compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of this compound under these conditions should be verified.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • This solution can then be used in the bioassay.

Signaling Pathways and Experimental Workflows

This compound's anti-inflammatory properties suggest its interaction with key inflammatory signaling pathways. While direct studies on this compound are limited, the following diagrams illustrate the general mechanisms of action for anti-inflammatory compounds targeting the NF-κB, MAPK, and JAK-STAT pathways, which are potential targets for this compound.

experimental_workflow Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis This compound This compound Powder stock 10 mM Stock Solution This compound->stock dmso DMSO dmso->stock working Working Solution stock->working buffer Aqueous Buffer buffer->working treatment Treatment working->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation readout Data Acquisition incubation->readout data Raw Data readout->data analysis Data Analysis data->analysis results Results analysis->results

Caption: Workflow for preparing and using this compound in a typical bioassay.

nf_kb_pathway Potential Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->transcription This compound This compound This compound->ikk Inhibition?

Caption: Potential mechanism of this compound via the NF-κB signaling pathway.

mapk_pathway Potential Modulation of MAPK Pathway by this compound stimulus Stress/Cytokine mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation erk ERK1/2 mapkk->erk Phosphorylation response Inflammatory Response p38->response erk->response This compound This compound This compound->mapkk Modulation?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

jak_stat_pathway Potential Inhibition of JAK-STAT Pathway by this compound cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation transcription Gene Transcription nucleus->transcription This compound This compound This compound->jak Inhibition?

Caption: Potential mechanism of this compound via the JAK-STAT signaling pathway.

References

Asperlactone Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asperlactone sample preparation for mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue Potential Cause Recommended Solution
Low or No this compound Signal Inefficient Extraction: this compound may not be effectively extracted from the fungal mycelium or liquid culture.- Ensure the chosen solvent (e.g., ethyl acetate, methanol) is of high purity. - Increase the extraction time or perform multiple extraction cycles.[1] - Lyophilize the fungal mycelium before extraction to improve solvent penetration.
Sample Degradation: this compound may be unstable under the extraction or storage conditions.- Minimize exposure of the sample to high temperatures and light.[2] - Store extracts at -20°C or lower. - Analyze samples as quickly as possible after preparation.
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer.- Incorporate a sample cleanup step such as Solid Phase Extraction (SPE). - Dilute the sample extract before injection. - Optimize the chromatographic separation to resolve this compound from interfering compounds.
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate Solvent for Final Sample: The solvent in which the final sample is dissolved may be too strong or incompatible with the initial mobile phase.- The final sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and reinject.
Contaminated Guard or Analytical Column: Buildup of matrix components can degrade column performance.- Replace the guard column. - Flush the analytical column with a strong solvent.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents.- Prepare fresh mobile phases daily. - Ensure proper degassing of the solvents.
Column Temperature Variations: Inconsistent column oven temperature.- Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis.
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections.- Increase the equilibration time in the analytical method.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, water, or additives can contribute to high background.- Use high-purity, LC-MS grade solvents and reagents.
Sample Carryover: Residual sample from a previous injection adhering to the injector or column.- Implement a needle wash with a strong solvent in the autosampler method. - Inject a blank solvent run after a high-concentration sample.
Mass Inaccuracy Instrument Calibration Drift: The mass spectrometer's calibration may have shifted.- Perform a routine mass calibration according to the instrument manufacturer's recommendations.[3]
Interfering Isobaric Compounds: A co-eluting compound with a similar mass-to-charge ratio.- Improve chromatographic resolution to separate the interfering compound. - Utilize high-resolution mass spectrometry to distinguish between this compound and the interferent.

Frequently Asked Questions (FAQs)

1. What is the molecular weight of this compound?

The monoisotopic mass of this compound is 184.0736 g/mol , and its molecular formula is C₉H₁₂O₄.[4]

2. What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methanol, acetone, and DMSO.[2] For mass spectrometry, it is recommended to dissolve the final sample in a solvent compatible with the chromatographic mobile phase, such as methanol or acetonitrile.

3. What type of mass spectrometry is best for this compound analysis?

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound. LC-MS is often preferred for thermally labile compounds and can be performed without derivatization. GC-MS may require derivatization to improve the volatility of this compound.

4. How can I extract this compound from a fungal culture?

A common method is solvent extraction. The fungal mycelium can be separated from the liquid broth and extracted with a solvent like ethyl acetate. The solvent is then evaporated to yield a crude extract containing this compound and other metabolites.

5. Is a sample cleanup step necessary before mass spectrometry?

For complex samples like crude fungal extracts, a cleanup step is highly recommended to remove matrix components that can cause ion suppression and contaminate the instrument. Solid Phase Extraction (SPE) is a common and effective cleanup technique.

Quantitative Data Summary

The following table provides general quantitative parameters that are relevant for the mass spectrometry analysis of small molecules like this compound. Note that optimal values are instrument and method-dependent.

Parameter Typical Range/Value Notes
Sample Concentration for Injection 1 - 100 µg/mLHighly dependent on instrument sensitivity. Start with a lower concentration to avoid detector saturation.
Injection Volume 1 - 10 µLDependent on the column dimensions and sample concentration.
LC Flow Rate 0.2 - 0.5 mL/minFor standard analytical HPLC columns (e.g., 2.1 mm ID).
GC Carrier Gas Flow Rate 1 - 2 mL/minFor standard capillary GC columns.
Limit of Detection (LOD) pg to low ng rangeVaries significantly with the mass spectrometer and ionization source used.
Recovery from SPE > 80%A good recovery percentage for a validated SPE method.

Experimental Protocol: this compound Sample Preparation for LC-MS

This protocol describes a general procedure for the extraction and preparation of this compound from a fungal culture for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Harvesting and Extraction a. Grow the Aspergillus species of interest in a suitable liquid or solid medium to allow for the production of secondary metabolites. b. If using a liquid culture, separate the mycelium from the broth by filtration. c. Lyophilize (freeze-dry) the mycelium to remove water. d. Grind the lyophilized mycelium into a fine powder. e. Suspend the powdered mycelium in ethyl acetate (e.g., 1 g of mycelium per 10 mL of solvent). f. Sonicate the suspension for 30 minutes in a sonication bath, keeping the temperature low to prevent degradation. g. Centrifuge the mixture and collect the supernatant. h. Repeat the extraction (steps e-g) two more times with fresh ethyl acetate. i. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Sample Cleanup (Solid Phase Extraction - SPE) a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Dissolve the crude extract in a minimal amount of a solvent mixture that ensures solubility but also allows for binding to the C18 stationary phase (e.g., a small percentage of organic solvent in water). c. Load the dissolved extract onto the conditioned SPE cartridge. d. Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities. e. Elute the this compound from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile. f. Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Final Sample Preparation for LC-MS a. Reconstitute the dried, cleaned extract in a known volume of the initial mobile phase for your LC-MS method (e.g., 50% methanol in water with 0.1% formic acid). A typical final concentration for analysis is in the range of 1-10 µg/mL. b. Vortex the sample to ensure it is fully dissolved. c. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter. d. Transfer the filtered sample to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_final_prep Final Preparation harvest Harvest Fungal Culture lyophilize Lyophilize Mycelium harvest->lyophilize grind Grind Mycelium lyophilize->grind extract Solvent Extraction (Ethyl Acetate) grind->extract evaporate_extract Evaporate Solvent extract->evaporate_extract dissolve_crude Dissolve Crude Extract evaporate_extract->dissolve_crude Crude Extract spe Solid Phase Extraction (SPE) dissolve_crude->spe evaporate_spe Evaporate Eluate spe->evaporate_spe reconstitute Reconstitute in Mobile Phase evaporate_spe->reconstitute Clean Extract filter_sample Filter (0.22 µm) reconstitute->filter_sample lcms_analysis LC-MS Analysis filter_sample->lcms_analysis

Caption: Experimental workflow for this compound sample preparation.

troubleshooting_logic cluster_no_signal Troubleshooting: Low/No Signal cluster_peak_shape Troubleshooting: Poor Peak Shape start Mass Spec Analysis Issue no_signal Low or No Signal? start->no_signal bad_peak Poor Peak Shape? start->bad_peak rt_shift Inconsistent Retention Time? start->rt_shift no_signal->bad_peak No check_extraction Review Extraction Protocol no_signal->check_extraction Yes bad_peak->rt_shift No check_solvent Verify Final Sample Solvent bad_peak->check_solvent Yes check_stability Assess Sample Stability check_extraction->check_stability check_ion_suppression Investigate Ion Suppression check_stability->check_ion_suppression check_concentration Check for Column Overload check_solvent->check_concentration check_column Inspect Column Health check_concentration->check_column

Caption: Logic diagram for troubleshooting common MS issues.

References

Validation & Comparative

Asperlactone vs. Aspyrone: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone and aspyrone are structurally related α-pyrone natural products derived from fungi of the Aspergillus genus. Their shared biosynthetic origin from a common polyketide precursor suggests the potential for related biological activities. This guide provides a comparative overview of the known biological activities of this compound and aspyrone, supported by available experimental data and methodologies, to aid researchers in drug discovery and development.

Comparative Biological Activity

Current research has primarily focused on the biological activities of this compound, with a notable lack of published data on the specific biological effects of aspyrone. This compound, a butenolide secondary metabolite isolated from Aspergillus ochraceus and Aspergillus melleus, has been reported to exhibit both antifungal and antibacterial properties[1]. The close biosynthetic relationship between this compound and aspyrone, involving stereospecific opening of an epoxide ring from a common intermediate, suggests that aspyrone may possess similar biological activities, though this remains to be experimentally verified[2].

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound. At present, there is no publicly available quantitative biological data for aspyrone.

CompoundBiological ActivityAssayTarget Organism/Cell LineQuantitative MeasurementReference
This compound Antifungal, AntibacterialNot specified in reviewsNot specified in reviewsData not available in searched literature[1]

Note: While antifungal and antibacterial activities are attributed to this compound, specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound and aspyrone are not extensively available in the public domain. However, the following are generalized, standard protocols for assessing the types of biological activities reported for this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: this compound and aspyrone are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the test compound is inoculated with the fungal suspension. A positive control (fungal suspension without the compound) and a negative control (broth medium only) are included. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Antibacterial Susceptibility Testing: Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial test organism is prepared and uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Compounds: Sterile paper disks (6 mm in diameter) are impregnated with known concentrations of this compound and aspyrone and placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of complete inhibition of bacterial growth around each disk.

Signaling Pathways and Experimental Workflows

The specific signaling pathways affected by this compound and aspyrone have not been elucidated in the available literature. However, a generalized workflow for screening and evaluating the antimicrobial activity of natural products is presented below.

Generalized workflow for antimicrobial activity screening.

Conclusion

This compound has been identified as a fungal metabolite with potential antifungal and antibacterial activities. However, a significant gap in the scientific literature exists regarding the specific biological activities and quantitative potency of both this compound and its close biosynthetic relative, aspyrone. The lack of direct comparative studies necessitates further research to fully elucidate the therapeutic potential of these α-pyrone compounds. Future investigations should focus on obtaining quantitative data (MIC, IC50) for both compounds against a panel of microbial and cancer cell lines, as well as exploring their mechanisms of action and effects on specific cellular signaling pathways.

References

Comparative Antifungal Efficacy: Asperlactone vs. Fluconazole - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide aims to provide a comparative analysis of the antifungal efficacy of asperlactone and the widely-used antifungal agent, fluconazole. Despite the interest in novel antifungal compounds, this review highlights a significant gap in the existing scientific literature regarding a direct, data-driven comparison between these two molecules. While fluconazole's properties are well-documented, specific quantitative data on the antifungal activity of this compound, its mechanism of action, and its effects on fungal signaling pathways remain largely uncharacterized in publicly available research.

Introduction to the Compounds

This compound is a naturally occurring butenolide, a type of lactone, that has been isolated from certain species of the Aspergillus fungus. It has been noted in scientific literature for its general antibacterial and antifungal properties.

Fluconazole is a synthetically developed triazole antifungal medication. It is a well-established and extensively studied drug used to treat a wide range of fungal infections. Fluconazole is known for its systemic activity and is effective against various yeast and fungi.

Comparative Efficacy: A Data Deficit

A thorough review of scientific databases reveals a notable absence of studies directly comparing the antifungal efficacy of this compound and fluconazole. Specifically, there is a lack of publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. This absence of quantitative data prevents a direct tabular comparison of their potencies.

In contrast, the antifungal profile of fluconazole is extensively documented, with established MIC ranges against a broad spectrum of fungal species. This data is crucial for determining its clinical utility and for establishing susceptibility breakpoints.

Mechanism of Action

Fluconazole: Targeting Ergosterol Biosynthesis

The mechanism of action for fluconazole is well-elucidated. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By disrupting ergosterol synthesis, fluconazole compromises the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Fluconazole_Mechanism cluster_FungalCell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Fungal_Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Fungal_Membrane Incorporation Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Inhibition->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Figure 1: Mechanism of action of Fluconazole.
This compound: An Uncharacterized Mechanism

The specific antifungal mechanism of this compound has not been detailed in the available scientific literature. While it is known to possess antifungal properties, the precise molecular target or signaling pathway it disrupts within the fungal cell remains to be investigated and reported. Without this information, a diagrammatic representation of its mechanism of action cannot be accurately constructed.

Experimental Protocols: A General Overview

Standardized methods are crucial for determining the in vitro susceptibility of fungi to antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established protocols for this purpose. A typical workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is outlined below.

Antifungal_Susceptibility_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Inoculum Preparation (Standardized Concentration) Fungal_Isolate->Inoculum_Prep Microplate_Inoculation Inoculation of Microplate (Fungus + Antifungal) Inoculum_Prep->Microplate_Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent Antifungal_Dilution->Microplate_Inoculation Incubation Incubation (e.g., 24-48 hours at 35°C) Microplate_Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric Reading) Incubation->MIC_Determination

Figure 2: General workflow for MIC determination.

Conclusion and Future Directions

While this compound has been identified as a compound with antifungal potential, the current body of scientific literature is insufficient to conduct a meaningful and direct comparison with the well-established antifungal agent, fluconazole. There is a clear need for further research to:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.

  • Elucidate the specific molecular mechanism of action through which this compound exerts its antifungal effects.

  • Investigate the impact of this compound on fungal signaling pathways.

  • Conduct in vivo studies to assess the efficacy and safety of this compound in animal models of fungal infections.

Such studies are essential to ascertain whether this compound holds promise as a future therapeutic agent and to understand its potential advantages or disadvantages relative to existing antifungal drugs like fluconazole. Without this fundamental data, any comparison remains speculative. Researchers in the field of mycology and drug discovery are encouraged to address this knowledge gap.

A Comparative Study of Asperlactone and Other Fungal Polyketides: Patulin and Penicillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Asperlactone, a fungal polyketide produced by Aspergillus species, with two other well-known fungal polyketides, patulin and penicillic acid. While quantitative performance data for this compound is limited in publicly available literature, this document summarizes its known characteristics and provides a detailed comparison with the biological activities of patulin and penicillic acid, supported by experimental data from various studies.

Chemical Structures and Properties

Fungal polyketides are a diverse group of secondary metabolites synthesized by polyketide synthases. This compound, patulin, and penicillic acid share structural similarities, including the presence of a lactone ring, which is a common feature among many bioactive fungal polyketides.

This compound is classified as a butenolide and contains an epoxide functional group. It is a secondary metabolite primarily isolated from Aspergillus ochraceus and Aspergillus melleus.

Patulin is a mycotoxin produced by several species of Aspergillus and Penicillium. It is characterized by a furopyran ring system and is a known contaminant in apples and apple products.

Penicillic acid , another mycotoxin produced by various Aspergillus and Penicillium species, features a γ-lactone ring with a dienone system.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus melleus has been studied, and a proposed pathway involves partially reduced polyketone intermediates. The carbon skeleton is assembled from acetate units. A key step in the proposed pathway is the stereospecific opening of an epoxide ring to generate this compound.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-β-keto chain Poly-β-keto chain PKS->Poly-β-keto chain Condensation Partially reduced polyketone intermediates Partially reduced polyketone intermediates Poly-β-keto chain->Partially reduced polyketone intermediates Reduction & Modification Epoxide_intermediate Epoxide Intermediate Partially reduced polyketone intermediates->Epoxide_intermediate Epoxidation This compound This compound Epoxide_intermediate->this compound Stereospecific ring opening

Caption: A simplified diagram of the proposed biosynthetic pathway for this compound.

Comparative Biological Activity

Table 1: Antifungal and Antibacterial Activity (MIC in µg/mL)
CompoundOrganismMIC (µg/mL)Reference
Patulin Candida albicans>128
Aspergillus fumigatus>128
Penicillic Acid Phytophthora capsici1-25
Phytophthora cactorum1-25
Phytophthora cambivora1-25
Phytophthora drechsleri1-25
Staphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli50

Note: The absence of data for this compound in this table is due to the lack of available quantitative data in the searched literature.

Table 2: Cytotoxicity Data (IC50 in µM)
CompoundCell LineIC50 (µM)Exposure TimeReference
Patulin SH-SY5Y (human neuroblastoma)~1.5524h
Caco-2 (human colon adenocarcinoma)1324h
HepG2 (human liver carcinoma)1924h
Penicillic Acid L5178Y (mouse lymphoma)8.9Not Specified
HeLa (human cervical cancer)>10072h
A549 (human lung carcinoma)>10072h

Note: The absence of data for this compound in this table is due to the lack of available quantitative data in the searched literature.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, this section provides generalized protocols commonly used for the study of fungal polyketides, which can be adapted for research on this compound.

General Protocol for Isolation and Purification of Fungal Polyketides

This workflow outlines the general steps for extracting and purifying secondary metabolites from fungal cultures.

Isolation_Workflow General Workflow for Fungal Polyketide Isolation Start Fungal Culture (e.g., Aspergillus melleus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, TLC, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purified_Compound Purified Polyketide (e.g., this compound) Fractions->Purified_Compound Purification Analysis Structural Elucidation (NMR, MS) Purified_Compound->Analysis

Caption: A generalized workflow for the isolation and purification of fungal polyketides.

Methodology:

  • Fungal Culture: The producing fungal strain (e.g., Aspergillus melleus) is cultivated in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent, such as ethyl acetate, to isolate the secondary metabolites.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the different components.

  • Purification and Identification: The fractions containing the compound of interest are further purified, and the structure of the isolated compound is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

MIC_Workflow Broth Microdilution Workflow for MIC Determination Prepare_Compound Prepare serial dilutions of test compound in a 96-well plate Inoculate Inoculate each well with the fungal suspension Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized fungal inoculum Prepare_Inoculum->Inoculate Incubate Incubate the plate at an appropriate temperature and duration Inoculate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results Result MIC Value Read_Results->Result

Caption: A workflow diagram for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells (no compound) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Methodology:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, the mechanisms of action for patulin and penicillic acid have been investigated to some extent.

Patulin has been shown to induce oxidative stress and apoptosis in various cell lines. It can deplete intracellular glutathione (GSH) and increase the production of reactive oxygen species (ROS). The apoptotic pathway induced by patulin may involve the modulation of Bcl-2 family proteins and the activation of caspases.

Penicillic acid is known to react with sulfhydryl groups of proteins and glutathione, which is a likely contributor to its toxicity. This interaction can disrupt cellular functions and lead to cytotoxicity.

Due to the limited specific data on this compound, a direct comparative analysis of its impact on signaling pathways is not currently possible. Further research is required to elucidate the molecular mechanisms underlying the biological activities of this compound.

Validating the Mechanism of Action of Asperlactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the hypothesized mechanism of action of Asperlactone, a butenolide with known antifungal properties. Due to the limited direct experimental evidence on its specific mode of action, this document outlines a putative mechanism based on related lactone compounds and offers a structured approach to its experimental validation.

This compound, a secondary metabolite isolated from Aspergillus species, has demonstrated both antifungal and antibacterial activities[1]. While its precise molecular targets remain to be fully elucidated, related butenolide and lactone compounds have been shown to exert their antifungal effects through various mechanisms, including the disruption of the fungal cell wall, inhibition of key signaling pathways, and interference with mitochondrial respiration. This guide will focus on a hypothesized mechanism involving the fungal cell wall integrity (CWI) pathway and provide a comparative analysis with established antifungal agents.

Hypothesized Mechanism of Action: Disruption of the Cell Wall Integrity Pathway

Based on the known mechanisms of other antifungal lactones, it is hypothesized that this compound may exert its antifungal effect by interfering with the fungal cell wall, a structure essential for viability and pathogenesis that is absent in mammalian cells. This interference is likely to trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that responds to cell wall stress. Prolonged or overwhelming stress on this pathway can lead to cell death.

dot

This compound This compound CellWall Fungal Cell Wall (β-glucan, Chitin) This compound->CellWall Inhibition/Disruption CW_Stress Cell Wall Stress CellWall->CW_Stress PKC1 PKC1 CW_Stress->PKC1 BCK1 BCK1 (MAPKKK) PKC1->BCK1 MKK1_2 MKK1/2 (MAPKK) BCK1->MKK1_2 MPK1 MPK1/SLT2 (MAPK) MKK1_2->MPK1 TranscriptionFactors Transcription Factors (e.g., Rlm1) MPK1->TranscriptionFactors CellDeath Cell Death MPK1->CellDeath Prolonged Activation CellWall_Repair Cell Wall Repair Genes TranscriptionFactors->CellWall_Repair Start Prepare Fungal Inoculum MIC_Assay Perform MIC Assay Start->MIC_Assay Sorbitol_Condition RPMI + 0.8M Sorbitol MIC_Assay->Sorbitol_Condition No_Sorbitol_Condition RPMI (Control) MIC_Assay->No_Sorbitol_Condition Incubate Incubate at 35°C Sorbitol_Condition->Incubate No_Sorbitol_Condition->Incubate Read_MIC Determine MIC Incubate->Read_MIC Compare_MIC Compare MICs Read_MIC->Compare_MIC Conclusion Conclusion Compare_MIC->Conclusion

References

In Vivo Validation of Asperlactone's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies validating the anti-inflammatory effects of Asperlactone have not been published in peer-reviewed literature. The following comparative guide is a hypothetical model based on common preclinical validation workflows for novel anti-inflammatory compounds. The experimental data presented for this compound is illustrative and intended to guide researchers in the potential design of such studies.

This guide provides a comparative overview of the potential in vivo anti-inflammatory efficacy of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data and protocols are based on established animal models of acute inflammation.

Comparative Efficacy of this compound and Indomethacin in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory properties of novel compounds. The data below represents hypothetical results from such a study.

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.07-
This compound100.62 ± 0.0527.1
This compound250.45 ± 0.0647.1
This compound500.31 ± 0.0463.5
Indomethacin (Reference)100.38 ± 0.0555.3

Table 2: Effect of this compound and Indomethacin on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
Vehicle Control (Saline)-152.4 ± 12.8210.7 ± 18.2
This compound5075.3 ± 8.198.5 ± 10.5
Indomethacin (Reference)1089.6 ± 9.5125.4 ± 13.1

Experimental Protocols

A detailed methodology is crucial for the reproducibility of in vivo studies.

Carrageenan-Induced Paw Edema Assay
  • Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Grouping: Rats are randomly divided into five groups (n=6 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and Indomethacin (10 mg/kg).

  • Drug Administration: this compound and Indomethacin are administered orally (p.o.) 60 minutes before the induction of inflammation. The vehicle control group receives an equal volume of saline.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Tissue Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for biochemical analysis (e.g., ELISA for TNF-α and IL-6).

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the structure of this compound and the known mechanisms of other anti-inflammatory natural products, a plausible mechanism of action involves the inhibition of the NF-κB signaling pathway.

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., Carrageenan/LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK Inhibits Gene_Expression Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps in the preclinical in vivo validation of a novel anti-inflammatory compound like this compound.

G start Hypothesis: This compound has anti- inflammatory properties model Select In Vivo Model (e.g., Carrageenan-induced paw edema) start->model groups Animal Grouping & Dose Selection model->groups admin Drug Administration (this compound vs. Vehicle vs. Reference Drug) groups->admin induce Induction of Inflammation admin->induce measure Measurement of Inflammatory Parameters (e.g., Paw Volume) induce->measure biochem Biochemical Analysis (Cytokines, etc.) induce->biochem data Data Analysis & Statistical Comparison measure->data biochem->data conclusion Conclusion on Efficacy & Mechanism data->conclusion

Caption: Workflow for preclinical in vivo validation of this compound's anti-inflammatory effects.

A Comparative Guide to the Structure-Activity Relationship of Asperlactone Analogs and a Broader Look into Butenolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Asperlactone, a naturally occurring butenolide isolated from Aspergillus species, has demonstrated notable antifungal and antibacterial properties[1]. This has spurred interest in the synthesis and evaluation of its analogs to explore and enhance its therapeutic potential. While comprehensive structure-activity relationship (SAR) studies specifically on a wide range of this compound analogs are limited in publicly available literature, this guide provides a comparative analysis based on the broader class of butenolide compounds. The butenolide ring is a crucial pharmacophore for the bioactivity of many natural products[2]. By examining the SAR of various butenolide derivatives, we can infer the structural modifications on the this compound scaffold that are likely to influence its biological activity.

This guide summarizes the available quantitative data on the biological activities of butenolide analogs, details the experimental protocols for their evaluation, and presents logical workflows for their synthesis and testing.

Data Presentation: Comparative Biological Activity of Butenolide Analogs

The following table summarizes the antifungal activity of various butenolide analogs, providing a basis for understanding the impact of different structural modifications on their efficacy.

Compound/AnalogModification from Parent StructureTest OrganismActivity (EC50/MIC in µg/mL)Reference
This compound Parent CompoundCandida albicans (reported antifungal activity)Data not specified in search results[1]
Butenolide V-6 4-position modified with a substituted phenyl group and spliced with a methoxyacrylate moietySclerotinia sclerotiorumEC50: 1.51[3]
Butenolide VI-7 4-position modified with a substituted phenyl group and spliced with a methoxyacrylate moietySclerotinia sclerotiorumEC50: 1.81[3]
Lead Compound 3-8 Parent compound for V-6 and VI-7Sclerotinia sclerotiorumEC50: 10.62
Butenolide 7i Dithiocarbamate side chain at C-3 positionCandida albicansMIC: 0.25-2
Butenolide 7j Dithiocarbamate side chain at C-3 positionCandida albicansMIC: 0.25-2
Fluconazole Positive ControlCandida albicansMIC: (Generally higher than 7i/7j)
Phthalimidinic acid A Related metabolite from Aspergillus sp.Candida albicansMIC: 1.56
Phthalimidinic acid B Related metabolite from Aspergillus sp.Candida albicansMIC: 3.12
Aspergilol G Related metabolite from Aspergillus sp.Candida albicansMIC: 1.56

Key Structure-Activity Relationship Insights from Butenolide Analogs:

  • Substitution at the 4-position of the butenolide ring with bulky groups, such as substituted phenyl rings, can significantly influence antifungal activity. The introduction of steric hindrance at the ortho-position of a benzene ring attached to the butenolide scaffold has been shown to improve activity against certain fungi.

  • The presence of a dithiocarbamate side chain at the C-3 position of the butenolide ring appears to confer potent antifungal activity, particularly against Candida albicans.

  • The butenolide ring itself is considered a crucial pharmacophore for the antifungal activity of this class of compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays cited in the evaluation of butenolide analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.

  • Preparation of Microdilution Plates: The test compounds (this compound analogs) are serially diluted in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mandatory Visualizations

Logical Workflow for Synthesis and Evaluation of this compound Analogs

The following diagram illustrates a typical workflow for the development and testing of novel this compound analogs.

This compound Analogs Workflow Workflow for this compound Analog Development cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Start This compound Scaffold Modification Chemical Modification (e.g., at C3, C4, epoxide ring) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Antifungal Antifungal Assays (MIC determination) Purification->Antifungal Cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Antifungal->SAR Cytotoxicity->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Optimization Further Chemical Modification Lead_ID->Optimization Optimization->Modification

Caption: A logical workflow for the synthesis, biological evaluation, and optimization of this compound analogs.

Hypothesized Signaling Pathway for Antifungal Action

While the exact mechanism of action for this compound is not fully elucidated, many antifungal agents target the fungal cell wall or membrane. The following diagram depicts a generalized pathway that could be a target for this compound analogs.

Antifungal Mechanism Hypothesized Antifungal Mechanism cluster_cell Fungal Cell Membrane Cell Membrane (Ergosterol Synthesis) Disruption Membrane/Wall Disruption Membrane->Disruption Wall Cell Wall (β-glucan Synthesis) Wall->Disruption Analog This compound Analog Inhibition1 Inhibition Analog->Inhibition1 Inhibition2 Inhibition Analog->Inhibition2 Inhibition1->Membrane Inhibition2->Wall Death Fungal Cell Death Disruption->Death

Caption: A generalized diagram of potential antifungal mechanisms of action for this compound analogs.

References

Assessing the Cross-Reactivity of Asperlactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a bioactive compound is paramount for evaluating its therapeutic potential and off-target effects. This guide provides a framework for assessing the cross-reactivity of Asperlactone, a mycotoxin produced by Aspergillus species, across different cell lines. Due to the limited publicly available data on this compound's specific cytotoxic profile and mechanism of action in mammalian cells, this document serves as a methodological guide, leveraging data from related fungal secondary metabolites to illustrate the experimental and analytical approaches required.

This compound is a butenolide, a class of secondary metabolites known for their diverse biological activities, including antifungal and antibacterial properties.[1] While its effects on prokaryotic and fungal cells are documented, its cross-reactivity and specific cellular targets in various human cell lines remain largely uncharacterized. This guide outlines the necessary experimental protocols and data presentation formats to systematically investigate and compare the effects of this compound.

Comparative Cytotoxicity of this compound and Related Fungal Metabolites

To evaluate the cross-reactivity of this compound, it is essential to determine its cytotoxic effects on a panel of cancerous and non-cancerous cell lines. This allows for the assessment of both its potential as an anti-cancer agent and its toxicity towards healthy tissues. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM) - 48h
This compound MCF-7 Breast Adenocarcinoma Data Not Available
HepG2 Hepatocellular Carcinoma Data Not Available
A549 Lung Carcinoma Data Not Available
HCT116 Colon Carcinoma Data Not Available
MRC-5 Normal Lung Fibroblast Data Not Available
Gliotoxin (from Aspergillus fumigatus)JurkatT-cell Leukemia~1.5
MonocytesPrimary Immune Cells~0.5 (induces apoptosis)[3]
Terrein (from Aspergillus terreus)MCF-7Breast Adenocarcinoma0.0011[4]
PANC-1Pancreatic Carcinoma9.8[4]
HepG2Hepatocellular Carcinoma66.8
Sterigmatocystin (from Aspergillus sp.)SH-SY5YNeuroblastoma2.91 - 28.22
MDA-MB-231Breast Adenocarcinoma>100

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of this compound's cross-reactivity necessitates standardized and reproducible experimental protocols. Below are methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Potential Signaling Pathways Affected by this compound

The mechanism of action of many fungal lactones involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways targeted by this compound are yet to be elucidated, studies on structurally related compounds suggest potential targets. For instance, other fungal lactones have been shown to inhibit the TGF-β signaling pathway, which is crucial in cancer progression. Additionally, many cytotoxic natural products induce apoptosis through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

Below are diagrams illustrating a potential experimental workflow to investigate this compound's cross-reactivity and a hypothetical signaling pathway it might influence based on the activity of other lactones.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment start This compound Compound cell_lines Panel of Cancer and Non-Cancerous Cell Lines (e.g., MCF-7, HepG2, A549, MRC-5) start->cell_lines viability_assay Cell Viability Assay (MTT) Determine IC50 values cell_lines->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) apoptosis_assay->pathway_analysis data_analysis Comparative Data Analysis Cross-Reactivity Profile pathway_analysis->data_analysis

Caption: Experimental workflow for assessing this compound's cross-reactivity.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros jnk JNK Activation ros->jnk bax Bax Activation jnk->bax bcl2 Bcl-2 Inhibition jnk->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The comprehensive assessment of this compound's cross-reactivity requires a systematic approach involving a diverse panel of cell lines and a combination of cytotoxicity and mechanistic assays. While direct experimental data for this compound is currently lacking, the methodologies and frameworks presented in this guide provide a robust starting point for researchers. By generating comparative data on its effects on cancerous versus non-cancerous cells and elucidating the underlying signaling pathways, the therapeutic potential and safety profile of this compound can be more accurately determined. Future studies are essential to populate the presented frameworks with specific data for this compound, thereby enabling a conclusive evaluation of its cross-reactivity and potential as a novel therapeutic agent.

References

Elucidating the Molecular Targets of Asperlactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a naturally occurring butenolide, a class of secondary metabolites produced by various species of the Aspergillus fungus. It has garnered scientific interest due to its reported anti-inflammatory, antifungal, and antibacterial properties.[1][2][3] This guide aims to provide a comprehensive comparison of this compound with other compounds, focusing on its molecular targets and biological activities. We will delve into its effects on inflammatory pathways, particularly its inhibitory action on superoxide production, and its potential as an antifungal agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic development.

Anti-inflammatory Activity: Targeting NADPH Oxidase

A key reported anti-inflammatory effect of this compound is its ability to inhibit the generation of superoxide anions in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP). This strongly suggests that a primary molecular target for this compound's anti-inflammatory action is the NADPH oxidase (NOX) enzyme complex . The NOX complex is a crucial player in the innate immune response, responsible for producing reactive oxygen species (ROS) that are vital for pathogen clearance but can also contribute to inflammatory tissue damage when dysregulated.

Comparative Analysis of NADPH Oxidase Inhibitors

To contextualize the potential potency of this compound, it is useful to compare it with well-characterized NADPH oxidase inhibitors. While a specific IC50 value for this compound's inhibition of fMLP-induced superoxide release is not yet publicly available, we can compare the known inhibitory concentrations of established NOX inhibitors.

CompoundTarget/AssayIC50 ValueCell TypeReference
This compound fMLP-induced superoxide releaseInhibition at 10 µM (IC50 not determined)Human Neutrophils
Apocynin NADPH oxidase~10 µMHuman Neutrophils
VAS2870 PMA-stimulated oxidative burst2 µMHL-60 cells
Diosgenin fMLP-induced superoxide generation0.50 ± 0.08 µM (extracellular)Mouse Neutrophils
PP-6 (a lignan) fMLP-induced superoxide production0.3 ± 0.1 µMHuman Neutrophils

This table summarizes the inhibitory concentrations of various compounds on NADPH oxidase or superoxide production. A direct comparison of this compound's potency awaits determination of its IC50 value.

Signaling Pathway of fMLP-Induced Superoxide Production

The fMLP receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, initiates a signaling cascade leading to the assembly and activation of the NADPH oxidase complex at the cell membrane. This compound's interference with this pathway could occur at various points, from receptor binding to the assembly of the NOX complex. The diagram below illustrates the putative signaling pathway and potential points of inhibition.

fMLP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLP fMLP fMLP_Receptor fMLP Receptor (GPCR) fMLP->fMLP_Receptor Binding G_Protein G-Protein fMLP_Receptor->G_Protein Activation Signaling_Cascade Signaling Cascade (e.g., PLC, PKC, PI3K) G_Protein->Signaling_Cascade Activation NOX_complex Assembled NADPH Oxidase ROS Superoxide (O2-) NOX_complex->ROS O2 to O2- NOX_subunits_cyto Cytosolic NOX Subunits (p47phox, p67phox, p40phox, Rac) Signaling_Cascade->NOX_subunits_cyto Phosphorylation & Translocation NOX_subunits_cyto->NOX_complex Assembly This compound This compound (Putative Target) This compound->fMLP_Receptor Inhibition? This compound->NOX_complex Inhibition? This compound->Signaling_Cascade Inhibition?

Figure 1: fMLP-induced superoxide production pathway and potential targets of this compound.

Antifungal Activity: Unraveling the Mechanism

This compound exhibits antifungal properties, a characteristic shared by many butenolide compounds. The precise mechanism of its antifungal action is not yet fully elucidated. Potential mechanisms for antifungal agents include disruption of the fungal cell wall, interference with the cell membrane, or inhibition of essential enzymes.

Comparative Analysis of Antifungal Agents against Aspergillus spp.

To provide a benchmark for this compound's potential antifungal efficacy, the following table presents the Minimum Inhibitory Concentration (MIC) values of established antifungal drugs against Aspergillus species. While specific MIC values for this compound are not widely reported, this comparison highlights the potency of current therapies.

Antifungal AgentMechanism of ActionMIC Range for Aspergillus spp. (µg/mL)References
Amphotericin B Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.0.12 - 2
Caspofungin Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.0.032 - 16 (MEC often used)
Griseofulvin Interferes with microtubule function, inhibiting mitosis.Generally higher MICs compared to newer agents.
Other Butenolides Varied, some inhibit enzymes like PI3K.IC50 values in the low µM range for some derivatives against specific enzymes.

This table provides a reference for the antifungal potency of common drugs against a key fungal pathogen. The antifungal spectrum and potency of this compound require further investigation.

Potential Antifungal Mechanisms of this compound

Given its butenolide structure, this compound may exert its antifungal effects through several possible mechanisms. The diagram below illustrates some of the key targets for antifungal drugs, which could also be relevant for this compound.

Antifungal_Targets cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular_targets Intracellular Targets Glucan_Synthase β-Glucan Synthase Chitin_Synthase Chitin Synthase Ergosterol Ergosterol Respiratory_Chain Mitochondrial Respiratory Chain Microtubules Microtubules Enzymes Other Essential Enzymes This compound This compound This compound->Glucan_Synthase Inhibition? This compound->Ergosterol Disruption? This compound->Respiratory_Chain Inhibition? This compound->Microtubules Disruption? This compound->Enzymes Inhibition?

Figure 2: Potential antifungal targets for this compound.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the investigation of this compound's molecular targets.

Experimental Workflow: Target Deconvolution

Identifying the direct molecular targets of a small molecule like this compound is a critical step in understanding its mechanism of action. A general workflow for target deconvolution is presented below.

Target_Deconvolution Start Start with Bioactive Compound (this compound) Affinity_Chromatography Affinity Chromatography/ Pull-down Assays Start->Affinity_Chromatography Proteomics Mass Spectrometry (Proteomics) Affinity_Chromatography->Proteomics Candidate_Proteins Identify Candidate Binding Proteins Proteomics->Candidate_Proteins Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Candidate_Proteins->Binding_Assays Functional_Assays Functional Assays with Purified Proteins/Cells Candidate_Proteins->Functional_Assays Target_Validation Target Validation (e.g., Knockdown, Overexpression) Binding_Assays->Target_Validation Functional_Assays->Target_Validation

Figure 3: A general experimental workflow for identifying the molecular targets of a bioactive compound.
Protocol 1: NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This assay measures the production of superoxide by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Human neutrophils

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine)

  • Cytochrome c (from horse heart)

  • Superoxide dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method.

  • Resuspend neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Prepare a reaction mixture containing cytochrome c (final concentration 1 mg/mL) in HBSS. For control wells, also add SOD (final concentration 100 U/mL).

  • Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to the appropriate wells.

  • Add this compound or the alternative compound at various concentrations to the test wells. Add vehicle control to the appropriate wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of fMLP (final concentration 1 µM) to the stimulated wells.

  • Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes.

  • Calculate the rate of cytochrome c reduction (change in absorbance per minute). The SOD-inhibitable portion represents superoxide production.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal isolate.

Materials:

  • Aspergillus species isolate

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound and other antifungal agents

  • 96-well microplate

  • Spectrophotometer or plate reader (optional, for reading turbidity)

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the Aspergillus isolate (e.g., 0.5-2.5 x 10⁵ CFU/mL).

  • Add the fungal inoculum to each well of the microplate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 48-72 hours.

  • Determine the MIC visually as the lowest concentration of the compound that causes a complete inhibition of growth. Alternatively, the MIC can be determined spectrophotometrically by measuring the turbidity at a specific wavelength (e.g., 530 nm).

Conclusion and Future Directions

This compound presents as a promising natural product with documented anti-inflammatory and antifungal activities. Its inhibitory effect on fMLP-induced superoxide production in neutrophils strongly implicates the NADPH oxidase complex as a key molecular target for its anti-inflammatory properties. However, to fully elucidate its therapeutic potential, further research is imperative. The determination of a precise IC50 value for this compound's inhibition of NADPH oxidase is a critical next step for a quantitative comparison with other inhibitors.

Furthermore, the direct molecular binding partners of this compound remain to be identified. Target deconvolution studies, employing techniques such as affinity chromatography coupled with mass spectrometry, are essential to uncover the specific proteins with which this compound interacts. This will provide a more detailed understanding of its mechanism of action and potential off-target effects.

In the context of its antifungal activity, a comprehensive evaluation of its MIC against a panel of clinically relevant fungal pathogens is necessary. Mechanistic studies to determine whether this compound targets the fungal cell wall, cell membrane, or specific intracellular pathways will be crucial for its development as a potential antifungal agent.

References

Asperlactone and Bacterial Cell Wall Synthesis: A Comparative Guide to Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established antibiotic classes that target bacterial cell wall synthesis, offering a framework for evaluating novel compounds like asperlactone. While this compound, a secondary metabolite isolated from Aspergillus ochraceus, has demonstrated antibacterial properties, there is currently a lack of specific published data detailing its mechanism of action on bacterial cell wall synthesis.[1] Therefore, this document will focus on well-characterized inhibitors, β-lactams and glycopeptides, to provide a baseline for comparison and to outline the experimental approaches necessary to elucidate the activity of new chemical entities.

Introduction to Bacterial Cell Wall Synthesis as a Drug Target

The bacterial cell wall is a vital external structure that provides mechanical support, maintains cell shape, and protects against osmotic lysis. A key component of the bacterial cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The enzymes involved in the biosynthesis of peptidoglycan are prime targets for antibacterial drugs because they are essential for bacterial survival and are absent in eukaryotes, ensuring selective toxicity.

Established Inhibitors of Bacterial Cell Wall Synthesis

Two major classes of antibiotics that effectively inhibit bacterial cell wall synthesis are the β-lactams and the glycopeptides.

β-Lactam Antibiotics

This broad class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, is characterized by the presence of a β-lactam ring.

Mechanism of Action: β-lactam antibiotics act by inhibiting the final step of peptidoglycan synthesis: the cross-linking of peptide side chains. They are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor and covalently bind to the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the cross-linking reaction. This inactivation of PBPs leads to the formation of a weakened cell wall and subsequent cell lysis.

Glycopeptide Antibiotics

Glycopeptides, such as vancomycin and teicoplanin, are large, complex molecules that also interfere with peptidoglycan synthesis but through a different mechanism.

Mechanism of Action: Glycopeptides bind with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor units. This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and the formation of cross-links.

Comparative Data

Due to the absence of specific data for this compound, the following table provides a general comparison between β-lactams and glycopeptides. Minimum Inhibitory Concentration (MIC) values are highly dependent on the specific antibiotic, the bacterial species, and the resistance profile of the strain.

Featureβ-Lactam AntibioticsGlycopeptide Antibiotics
Primary Target Penicillin-Binding Proteins (Transpeptidases)D-Ala-D-Ala terminus of peptidoglycan precursors
Spectrum of Activity Broad (Gram-positive and Gram-negative, varies by agent)Primarily Gram-positive
Common Resistance Mechanisms Production of β-lactamases, alteration of PBPs, reduced permeabilityAlteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser
Example MICs (S. aureus) Varies widely (e.g., Oxacillin: ≤2 µg/mL for susceptible)Vancomycin: ≤2 µg/mL for susceptible
Example MICs (E. coli) Varies widely (e.g., Ampicillin: ≤8 µg/mL for susceptible)Generally not effective

Experimental Protocols

To investigate the effect of a novel compound like this compound on bacterial cell wall synthesis, a series of established experimental protocols can be employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells, providing a direct assessment of cell wall synthesis inhibition.

Materials:

  • Test compound

  • Bacterial strain (e.g., E. coli)

  • Growth medium (e.g., LB broth)

  • Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-N-acetylglucosamine)

  • Reaction buffer

  • Scintillation fluid and counter

Procedure:

  • Grow bacteria to the mid-logarithmic phase and prepare osmotically stabilized cells.

  • In a reaction mixture, combine the bacterial cells, reaction buffer, and various concentrations of the test compound.

  • Initiate the reaction by adding the radiolabeled peptidoglycan precursor.

  • Incubate the mixture to allow for peptidoglycan synthesis.

  • Stop the reaction and precipitate the peptidoglycan.

  • Filter the mixture and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the filter using a liquid scintillation counter.

  • A dose-dependent decrease in radioactivity in the presence of the test compound indicates inhibition of peptidoglycan synthesis.

Visualizing Key Pathways and Workflows

Bacterial Peptidoglycan Synthesis Pathway

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Glycopeptides Glycopeptides Glycopeptides->Lipid_II Inhibition Beta_Lactams Beta_Lactams Beta_Lactams->Crosslinked_PG Inhibition

Caption: Simplified pathway of bacterial peptidoglycan synthesis showing the sites of action for glycopeptide and β-lactam antibiotics.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Workflow for Investigating a Novel Cell Wall Synthesis Inhibitor

Investigation_Workflow Start Novel Compound (e.g., this compound) MIC Determine MIC against a panel of bacteria Start->MIC Whole_Cell_Assay Whole-cell peptidoglycan synthesis assay MIC->Whole_Cell_Assay If active Enzyme_Assays In vitro assays with purified peptidoglycan synthesis enzymes (e.g., PBPs) Whole_Cell_Assay->Enzyme_Assays If inhibition observed Mechanism_Elucidation Elucidate specific mechanism of action Enzyme_Assays->Mechanism_Elucidation Comparison Compare efficacy and mechanism with known inhibitors Mechanism_Elucidation->Comparison

Caption: A logical workflow for the characterization of a novel potential inhibitor of bacterial cell wall synthesis.

Conclusion

While the antibacterial potential of this compound is recognized, its specific impact on bacterial cell wall synthesis remains an area for future investigation. The established mechanisms of β-lactams and glycopeptides, along with the detailed experimental protocols provided in this guide, offer a robust framework for such research. Elucidating the precise molecular target and mechanism of action of novel compounds like this compound is crucial for the development of new and effective antimicrobial therapies in the face of growing antibiotic resistance.

References

A Comparative Guide to the Transcriptomic Effects of Asperlactone Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available transcriptomic data for cells treated directly with asperlactone remains scarce. To provide a relevant and illustrative guide, this document focuses on the well-studied sesquiterpene lactone, alantolactone , as a proxy. Alantolactone shares structural motifs with this compound and has established anti-cancer properties, offering valuable insights into the potential mechanisms and transcriptomic impact of this class of compounds.

Introduction

Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potent anti-inflammatory and anti-cancer effects. Alantolactone, isolated from the roots of Inula helenium, has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.[1][2] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers and therapeutic targets. This guide provides a comparative overview of the transcriptomic shifts in cancer cells following alantolactone treatment, supported by experimental data and detailed protocols.

Comparative Transcriptomic Analysis: Alantolactone vs. Control

Treatment of cancer cells with alantolactone induces significant changes in gene expression. A study using MCF-7 breast cancer cells identified a set of differentially expressed genes (DEGs) following treatment.[3] These changes underpin the compound's effects on key cellular processes, including immune signaling, cell death, and epithelial-mesenchymal transition (EMT).[3][4]

Below is a summary of representative genes modulated by alantolactone, categorized by their involvement in critical signaling pathways.

Gene CategoryGene SymbolDescriptionFold Change TrendImplicated Pathway(s)Reference
Apoptosis & Cell Cycle BAXBCL2 Associated X, Apoptosis RegulatorUpregulatedp38 MAPK, Apoptosis
BCL2BCL2 Apoptosis RegulatorDownregulatedp38 MAPK, Apoptosis
CASP3Caspase 3Upregulated (Cleaved form)Apoptosis
Metastasis & EMT MMP2 / MMP9Matrix Metallopeptidase 2 / 9DownregulatedNF-κB
CDH1 (E-cadherin)Cadherin 1UpregulatedSTAT3, EMT
VIM (Vimentin)VimentinDownregulatedSTAT3, EMT
CDH2 (N-cadherin)Cadherin 2DownregulatedSTAT3, EMT
Stemness Factors SOX2SRY-Box Transcription Factor 2DownregulatedSTAT3
NANOGNanog HomeoboxDownregulatedSTAT3
Transcription Factors STAT3Signal Transducer and Activator of Transcription 3DownregulatedSTAT3
RELA (p65)RELA Proto-Oncogene, NF-κB SubunitNuclear expression decreasedNF-κB
Immune Response IFNGInterferon GammaPathway ModulatedIFN-γ Signaling
TGFB1Transforming Growth Factor Beta 1Pathway ModulatedTGF-β Signaling

Key Signaling Pathways Modulated by Alantolactone

Transcriptomic and proteomic analyses reveal that alantolactone exerts its anti-cancer effects by modulating several critical signaling pathways. The primary pathways identified are the NF-κB, p38 MAPK, and STAT3 pathways, which are central to inflammation, apoptosis, and cell survival.

Experimental Workflow for Transcriptomic Analysis

The diagram below outlines a typical workflow for analyzing the transcriptomic effects of a compound like alantolactone on cancer cells.

G cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing & Data Analysis a Cancer Cell Line (e.g., MCF-7, A549) b Treatment Groups: - Vehicle Control (DMSO) - Alantolactone (e.g., 20 µM) a->b c Total RNA Extraction b->c d RNA Quality Control (e.g., RIN assessment) c->d e Library Preparation (e.g., Poly-A Selection) d->e f High-Throughput Sequencing (e.g., Illumina NovaSeq) e->f g Raw Data Quality Control (e.g., FastQC) f->g h Read Alignment to Reference Genome g->h i Differential Gene Expression (DEG) Analysis h->i j Pathway Enrichment Analysis (e.g., GSEA, KEGG) i->j

Caption: Standard workflow for RNA-seq analysis of treated cells.

Alantolactone's Impact on the NF-κB Signaling Pathway

Alantolactone is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival. It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, leading to the downregulation of NF-κB target genes like MMPs.

G LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p50/p65/IκBα IKK->IkB Phosphorylation p65_nuc p50/p65 (Nucleus) IkB->p65_nuc IκBα Degradation & p65 Translocation Genes Target Gene Expression (e.g., MMP-9, COX-2) p65_nuc->Genes Transcription Alantolactone Alantolactone Alantolactone->IKK Inhibits Phosphorylation G Alantolactone Alantolactone Stress Cellular Stress Alantolactone->Stress p38 p38 MAPK Stress->p38 Activation Bax Bax (Pro-apoptotic) p38->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p38->Bcl2 Downregulation Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_p p-STAT3 (Dimerization) STAT3_nuc p-STAT3 (Nucleus) STAT3_p->STAT3_nuc Translocation Genes Target Gene Expression (SOX2, NANOG, VIM) STAT3_nuc->Genes Transcription Alantolactone Alantolactone Alantolactone->STAT3 Inhibits Phosphorylation

References

Safety Operating Guide

Navigating the Proper Disposal of Asperlactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The information provided here is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific protocols.

Personal Protective Equipment (PPE): When handling Asperlactone, appropriate PPE is essential to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Spill Management: In the event of a spill, the following steps should be taken:

  • Containment: Immediately contain the spill to prevent it from spreading.

  • Absorption: For liquid spills, absorb the material using an inert absorbent such as vermiculite, perlite, or cat litter.[1] For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Cleaning: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container.

This compound: Key Data for Disposal Considerations

Understanding the chemical and physical properties of this compound is crucial for its safe handling and the selection of an appropriate disposal method.

PropertyValueSource
Molecular Formula C9H12O4[2]
Molecular Weight 184.19 g/mol [2]
Appearance Yellow oil[3]
Solubility Soluble in organic solvents.[3]
Biological Activity Antifungal, antibacterial, anti-inflammatory.

Step-by-Step Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor arranged by your institution's EHS department.

  • Waste Identification and Segregation:

    • Identify the waste as a non-hazardous or hazardous chemical waste based on its characteristics and regulatory definitions. Given its biological activity as a mycotoxin, it is prudent to handle this compound as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures with licensed waste disposal contractors.

    • Do not attempt to dispose of this compound down the drain or in regular trash. For small liquid quantities (<50ml), some general guidelines for esters suggest absorption onto paper towels and evaporation in a fume hood, with the paper towel then disposed of as garbage; however, given the biological activity of this compound, this is not recommended without specific approval from your EHS department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow A This compound Waste Generation B Consult Institutional EHS Protocols & SDS A->B C Determine Waste Category (Likely Hazardous) B->C D Segregate Waste C->D E Select Appropriate, Labeled Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Contractor via EHS F->G H Proper Disposal by Contractor G->H

Caption: General workflow for the disposal of this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the guidance from your institution's EHS department and adhere to all applicable regulations. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Handling Precautions for Asperlactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Asperlactone, a fungal metabolite with anti-inflammatory properties.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general guidelines for handling lactone and butenolide compounds, and information from the SDS of Spironolactone, a structurally related compound. A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Gloves should be inspected before use and disposed of properly after handling the compound. Follow proper glove removal techniques to avoid skin contact.[2]
Body Protection A fully buttoned laboratory coat or an impervious gown.This should cover as much skin as possible to prevent accidental contact.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH/MSHA-approved respirator is necessary.The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Operational Plan for Safe Handling

A systematic workflow ensures safety at every stage of handling this compound, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Always work in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a spill kit accessible.

2. Handling and Experimental Procedures:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area thoroughly.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including used gloves, absorbent paper, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[3]

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Prepare Engineering Controls (Fume Hood) ppe_selection->eng_controls don_ppe Don PPE eng_controls->don_ppe handle_compound Handle this compound don_ppe->handle_compound doff_ppe Doff and Dispose of Contaminated PPE handle_compound->doff_ppe spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure collect_waste Collect Contaminated Waste doff_ppe->collect_waste label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose_waste Dispose via Approved Channels store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asperlactone
Reactant of Route 2
Asperlactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.